molecular formula C10H13ClO B1359944 4-Phenoxybutyl chloride CAS No. 2651-46-9

4-Phenoxybutyl chloride

Cat. No.: B1359944
CAS No.: 2651-46-9
M. Wt: 184.66 g/mol
InChI Key: JKXCPAVECBFBOC-UHFFFAOYSA-N
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Description

4-Phenoxybutyl chloride is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78903. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutoxybenzene
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InChI

InChI=1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKXCPAVECBFBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
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DSSTOX Substance ID

DTXSID40181089
Record name 4-Chlorobutyl phenyl ether
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Molecular Weight

184.66 g/mol
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CAS No.

2651-46-9
Record name (4-Chlorobutoxy)benzene
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Record name 4-Chlorobutyl phenyl ether
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenoxybutyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenoxybutyl chloride, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, outlines a general synthetic methodology, and explores its utility in the creation of bioactive molecules, supported by experimental context and visual diagrams of relevant biological pathways and reaction workflows.

Core Properties of this compound

This compound, also known as 1-chloro-4-phenoxybutane, is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a stable phenoxy group, allows for its incorporation into a diverse range of molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2651-46-9[1][2]
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Appearance Clear, very slightly yellow liquid[2]
Boiling Point 147 °C @ 12 mmHgN/A
Density 1.068 g/mL at 25 °CN/A
Refractive Index n20/D 1.522N/A
Solubility Soluble in common organic solvents.N/A

Synthesis and Reactivity

This compound is primarily utilized for its ability to undergo nucleophilic substitution reactions, where the chloride atom is displaced by a nucleophile.[1] This reactivity is fundamental to its role as a chemical linker.

General Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, where sodium phenoxide is reacted with a suitable four-carbon electrophile, such as 1,4-dichlorobutane.

Experimental Protocol: General Synthesis via Williamson Ether Synthesis

  • Materials: Phenol, sodium hydroxide, 1,4-dichlorobutane, and a suitable solvent (e.g., ethanol, DMF).

  • Procedure:

    • Phenol is dissolved in the chosen solvent, and an equimolar amount of sodium hydroxide is added to form sodium phenoxide in situ.

    • An excess of 1,4-dichlorobutane is added to the reaction mixture.

    • The mixture is heated to reflux for several hours to ensure the completion of the reaction.

    • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and solvent, for optimal yield and purity.

Reactivity Profile

The primary mode of reaction for this compound is nucleophilic substitution at the carbon atom bonded to the chlorine. This allows for the introduction of the phenoxybutyl moiety into various molecules.

G General Nucleophilic Substitution Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Reactants This compound + Nucleophile (Nu⁻) Solvent Choose appropriate solvent (e.g., Acetone, DMF) Reactants->Solvent Conditions Set reaction temperature and stir Solvent->Conditions Monitoring Monitor reaction by TLC or GC/MS Conditions->Monitoring Quenching Quench reaction (e.g., with water) Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer (e.g., with brine) Extraction->Washing Drying Dry over anhydrous salt (e.g., MgSO₄) Washing->Drying Purification Purify by distillation or chromatography Drying->Purification Product Isolated Product (Phenoxybutyl-Nu) Purification->Product

General workflow for a nucleophilic substitution reaction.

Applications in Drug Discovery and Agrochemicals

The 4-phenoxybutyl group is a recognized "privileged moiety" in medicinal chemistry, appearing in a number of biologically active compounds.[3] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Kv1.3 Potassium Channel Blockers for Autoimmune Diseases

The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation and has emerged as a therapeutic target for autoimmune diseases.[4][5] Small molecule inhibitors of Kv1.3, containing the 4-phenoxybutoxy moiety, have shown significant promise. A notable example is PAP-1 (5-(4-phenoxybutoxy)psoralen), a potent and selective Kv1.3 blocker.[6][7][8][9]

The inhibition of the Kv1.3 channel by these compounds leads to a reduction in the electrochemical driving force for Ca²⁺ influx, which is essential for T-cell activation and proliferation.[10] This mechanism provides a basis for the development of novel immunosuppressive agents.

G Kv1.3 Channel Signaling and Inhibition cluster_0 T-Cell Activation cluster_1 Role of Kv1.3 cluster_2 Inhibition Antigen Antigen Presentation TCR T-Cell Receptor (TCR) Signaling Antigen->TCR Ca_Influx Ca²⁺ Influx (CRAC channels) TCR->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Kv1.3 Kv1.3 Channel K_Efflux K⁺ Efflux Kv1.3->K_Efflux Membrane_Potential Maintains Negative Membrane Potential K_Efflux->Membrane_Potential Membrane_Potential->Ca_Influx Drives Ca²⁺ Influx Inhibitor Phenoxybutoxy- containing Inhibitor (e.g., PAP-1) Inhibitor->Kv1.3 Blocks K⁺ Efflux

Role of Kv1.3 in T-cell activation and its inhibition.
c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is implicated in various cancers, and its inhibition is a validated therapeutic strategy.[11][12][13][14] Several series of potent c-Met kinase inhibitors incorporating a 4-phenoxyquinoline scaffold have been developed. In these molecules, the phenoxy group often serves as a key interaction point within the kinase's active site. This compound can be a crucial intermediate in the synthesis of such compounds, providing the foundational phenoxy moiety.

Agrochemicals

This compound is a precursor in the synthesis of certain agrochemicals. For instance, it is used to produce Fenothiocarb, an acaricide and insecticide. The synthesis involves the reaction of this compound with a salt of N,N-dimethylcarbamothioic acid.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in the life sciences. Its straightforward reactivity, coupled with the favorable properties imparted by the phenoxybutyl moiety, makes it a frequently employed building block in the design and synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties and reaction characteristics is essential for researchers and developers in these fields.

References

An In-depth Technical Guide to 4-Phenoxybutyl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybutyl chloride, systematically known as 1-(4-chlorobutoxy)benzene, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, featuring a phenoxy group and a reactive alkyl chloride, renders it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the pharmaceutical and agrochemical industries. Spectroscopic data and logical pathway diagrams are included to offer a thorough understanding of this compound for research and development purposes.

Chemical Structure and Nomenclature

The structural formula of this compound consists of a phenoxy group (C₆H₅O-) linked to a four-carbon alkyl chain with a terminal chlorine atom.

Structural Formula: C₆H₅O(CH₂)₄Cl

IUPAC Name: 1-(4-chlorobutoxy)benzene[1]

Synonyms: (4-Chlorobutoxy)benzene, 4-Chlorobutyl phenyl ether[2]

Molecular Formula: C₁₀H₁₃ClO[2]

Molecular Weight: 184.66 g/mol [2]

CAS Number: 2651-46-9[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Appearance Clear, very slightly yellow liquid[3]
Boiling Point 147 °C at 12 mmHg[3]
Density 1.068 g/mL at 25 °C[3]
Refractive Index n²⁰/D 1.522[3]
Solubility Insoluble in water, soluble in organic solvents.
Storage Conditions Store at 0-8°C[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, which involves the alkylation of a phenoxide with a suitable alkyl halide. In this case, phenol is reacted with an excess of 1,4-dichlorobutane in the presence of a base.

Reaction Scheme:

G phenol Phenol plus1 + phenol->plus1 dichlorobutane 1,4-Dichlorobutane plus1->dichlorobutane arrow1 NaOH / H₂O dichlorobutane->arrow1 product This compound arrow1->product plus2 + product->plus2 side_product NaCl + H₂O plus2->side_product

Figure 1. Synthesis of this compound.

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stirring apparatus

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium phenoxide.

  • Alkylation Reaction: To the solution of sodium phenoxide, add an excess of 1,4-dichlorobutane. The use of excess 1,4-dichlorobutane is crucial to minimize the formation of the dialkylated byproduct, 1,4-diphenoxybutane.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for several hours to ensure the completion of the reaction.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.

  • Washing: Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution (to remove any unreacted phenol) and then with water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic methods. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.30 - 7.25m2HAromatic (meta-protons)
~ 6.95 - 6.90m3HAromatic (ortho- & para-protons)
~ 4.00t2H-O-CH₂-
~ 3.60t2H-CH₂-Cl
~ 2.00 - 1.80m4H-CH₂-CH₂-
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct peaks for each carbon environment in the molecule.

Chemical Shift (δ) ppmAssignment
~ 159.0Aromatic C-O
~ 129.5Aromatic C-H (meta)
~ 121.0Aromatic C-H (para)
~ 114.5Aromatic C-H (ortho)
~ 67.5-O-CH₂-
~ 45.0-CH₂-Cl
~ 29.5-O-CH₂-CH₂-
~ 26.5-CH₂-CH₂-Cl
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000mAromatic C-H stretch
~ 2960 - 2850sAliphatic C-H stretch
~ 1600, 1490sAromatic C=C bending
~ 1240sAryl-O stretch (asymmetric)
~ 1040sC-O stretch (symmetric)
~ 750, 690sAromatic C-H out-of-plane bend (monosubstituted)
~ 660mC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
184/186Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl)
94[C₆H₅OH]⁺• (Phenol radical cation)
77[C₆H₅]⁺ (Phenyl cation)

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various biologically active compounds due to its ability to undergo nucleophilic substitution reactions at the chlorinated carbon.[2] This allows for the introduction of the phenoxybutyl moiety into larger molecular scaffolds.

Pharmaceutical Synthesis

While specific, publicly disclosed synthetic routes for commercial drugs explicitly using this compound are limited, its utility can be illustrated in the potential synthesis of analogues of known drugs. For instance, it could be used in the synthesis of analogues of Ranolazine , an anti-anginal medication, or Febuxostat , a drug for treating gout. The phenoxybutyl group can be introduced to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

The general synthetic strategy involves the reaction of this compound with a nucleophilic amine or thiol present in a core molecular structure.

G cluster_0 General Synthetic Pathway 4-Phenoxybutyl_chloride This compound Drug_Analogue Drug Analogue with Phenoxybutyl Moiety 4-Phenoxybutyl_chloride->Drug_Analogue Nucleophilic_Core Drug Scaffold (e.g., with -NH or -SH group) Nucleophilic_Core->Drug_Analogue Base Base Base->Drug_Analogue Solvent Solvent Solvent->Drug_Analogue

Figure 2. General application in pharmaceutical synthesis.
Agrochemical Synthesis

In the agrochemical sector, this compound serves as an intermediate for the synthesis of certain herbicides and fungicides.[2] The phenoxyalkanoic acid class of herbicides, for example, relies on the ether linkage present in this molecule. By modifying the alkyl chain and the aromatic ring, the selectivity and activity of the resulting pesticide can be fine-tuned.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an important tool for researchers and synthetic chemists. A thorough understanding of its reactivity and handling is crucial for its effective utilization in the development of novel and improved chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of (4-Chlorobutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-chlorobutoxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details a primary synthetic route via the Williamson ether synthesis, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization profile of the target compound, encompassing its physicochemical properties and predicted spectroscopic data based on established principles and analysis of analogous structures. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers and professionals in the field of drug development and organic synthesis.

Introduction

(4-Chlorobutoxy)benzene, also known as 4-phenoxybutyl chloride, is an organic compound featuring a phenoxy group linked to a four-carbon alkyl chain terminated by a chlorine atom.[1] Its bifunctional nature, possessing both an ether linkage and a reactive alkyl halide, makes it a valuable building block in organic synthesis. The presence of the terminal chlorine allows for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This versatility is of significant interest in the synthesis of biologically active molecules. This guide will focus on a common and efficient method for its preparation and provide a detailed analysis of its structural and physical characteristics.

Synthesis of (4-Chlorobutoxy)benzene

The most prevalent and straightforward method for the synthesis of (4-chlorobutoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, a phenoxide ion, generated from the deprotonation of phenol, acts as the nucleophile, attacking an electrophilic alkyl halide, 1,4-dichlorobutane.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • 6M Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of phenol in deionized water. While stirring, slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution. The reaction is exothermic and will generate heat. Stir the mixture until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.

  • Addition of Alkyl Halide: To the freshly prepared sodium phenoxide solution, add an excess (typically 1.5 to 2 molar equivalents) of 1,4-dichlorobutane. The use of excess 1,4-dichlorobutane helps to minimize the formation of the bis-ether byproduct (1,4-diphenoxybutane).

  • Reaction under Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 30 to 40 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add a suitable organic solvent, such as diethyl ether, to extract the product.[2] If distinct layers do not form, the addition of a small amount of deionized water may be necessary.[2]

  • Washing: Separate the organic layer and wash it sequentially with deionized water, a saturated sodium bicarbonate solution to remove any unreacted phenol, and finally with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product, which will be a colorless to pale yellow liquid, can be purified by vacuum distillation to obtain the final (4-chlorobutoxy)benzene.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation of Nucleophile cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification phenol Phenol phenoxide Sodium Phenoxide Solution phenol->phenoxide Deprotonation naoh NaOH (aq) naoh->phenoxide reaction_mixture Reaction Mixture phenoxide->reaction_mixture alkyl_halide 1,4-Dichlorobutane (excess) alkyl_halide->reaction_mixture reflux Reflux (30-40 min) reaction_mixture->reflux Heat cooled_mixture Cooled Reaction Mixture reflux->cooled_mixture extraction Extraction with Diethyl Ether cooled_mixture->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (MgSO₄) washing->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification final_product (4-Chlorobutoxy)benzene purification->final_product

Caption: Workflow for the synthesis of (4-Chlorobutoxy)benzene.

Characterization of (4-Chlorobutoxy)benzene

The structural confirmation and purity assessment of the synthesized (4-chlorobutoxy)benzene are performed using a combination of physical and spectroscopic methods.

Physical Properties

(4-Chlorobutoxy)benzene is a colorless to pale yellow liquid at room temperature.[1] It is expected to be soluble in common organic solvents and have low solubility in water.

PropertyValue
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 144 °C at 20 Torr
Predicted Density ~1.08 g/cm³ (based on similar structures)
Predicted Refractive Index ~1.51 (based on similar structures)
Spectroscopic Data (Predicted)

The proton NMR spectrum of (4-chlorobutoxy)benzene is expected to show distinct signals for the aromatic protons and the four methylene groups of the butoxy chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.25t2HProtons meta to the ether linkage
~ 6.95 - 6.90d2HProtons ortho to the ether linkage
~ 6.90 - 6.85t1HProton para to the ether linkage
~ 4.00t2H-O-CH₂ -CH₂-CH₂-CH₂-Cl
~ 3.60t2H-O-CH₂-CH₂-CH₂-CH₂ -Cl
~ 1.95 - 1.85m4H-O-CH₂-CH₂ -CH₂ -CH₂-Cl

Note: The aromatic region may exhibit more complex splitting patterns due to second-order effects.

The carbon-13 NMR spectrum will show six distinct signals: four for the aromatic carbons (due to symmetry in the phenyl ring) and four for the aliphatic carbons of the butoxy chain.

Chemical Shift (δ, ppm)Assignment
~ 159.0Quaternary aromatic carbon bonded to oxygen
~ 129.5Aromatic CH carbons meta to the ether linkage
~ 121.0Aromatic CH carbon para to the ether linkage
~ 114.5Aromatic CH carbons ortho to the ether linkage
~ 67.5-O-CH₂ -CH₂-CH₂-CH₂-Cl
~ 45.0-O-CH₂-CH₂-CH₂-CH₂ -Cl
~ 29.5-O-CH₂-CH₂ -CH₂-CH₂-Cl
~ 26.5-O-CH₂-CH₂-CH₂ -CH₂-Cl

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretching
~ 2960 - 2850MediumAliphatic C-H stretching
~ 1600 & 1495StrongAromatic C=C stretching
~ 1240StrongAryl-O (ether) stretching
~ 1170StrongAlkyl-O (ether) stretching
~ 750 & 690StrongMonosubstituted benzene C-H out-of-plane bending
~ 660MediumC-Cl stretching

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/zInterpretation
184 / 186Molecular ion peak (M⁺ and M+2 due to ³⁵Cl/³⁷Cl)
94Phenoxy radical cation [C₆H₅O]⁺
77Phenyl cation [C₆H₅]⁺
91[M - C₄H₈Cl]⁺
49 / 51Chloromethyl cation [CH₂Cl]⁺

Characterization Workflow Diagram

Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Characterization start Synthesized (4-Chlorobutoxy)benzene appearance Appearance (Visual Inspection) start->appearance boiling_point Boiling Point Measurement start->boiling_point density Density Measurement start->density refractive_index Refractive Index Measurement start->refractive_index nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_confirmation Structural Confirmation and Purity Assessment appearance->structure_confirmation boiling_point->structure_confirmation density->structure_confirmation refractive_index->structure_confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: General workflow for the characterization of (4-Chlorobutoxy)benzene.

Conclusion

This technical guide has outlined a reliable and accessible method for the synthesis of (4-chlorobutoxy)benzene via the Williamson ether synthesis. The detailed experimental protocol and purification procedures provide a solid foundation for its preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including physical properties and predicted spectroscopic analyses, serves as a crucial reference for the identification and quality control of the synthesized compound. This information is intended to support researchers and drug development professionals in the efficient and effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Chlorobutyl Phenyl Ether: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorobutyl phenyl ether. The information is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory use and theoretical consideration. This document includes key quantitative data, detailed experimental protocols, and visual diagrams to elucidate reaction pathways and analytical workflows.

Core Physicochemical Properties

4-Chlorobutyl phenyl ether, with the CAS number 2651-46-9, is an aromatic ether that serves as a versatile intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 4-Chlorobutyl Phenyl Ether
PropertyValueSource
Molecular Formula C10H13ClO[1][2]
Molecular Weight 184.661 g/mol [1]
Boiling Point 129-131 °C at 10 mmHg[3]
Density 1.081 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.459[3]
LogP 3.60[1]
InChI Key JKXCPAVECBFBOC-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Chlorobutyl phenyl ether. Key spectral data are outlined below.

Table 2: Spectroscopic Data for 4-Chlorobutyl Phenyl Ether
Spectrum TypeKey Peaks/ShiftsSource
Infrared (IR) 3062, 3036, 2968, 2944, 1602, 1240 cm⁻¹[4]
¹H NMR (CDCl₃) δ 1.90−1.99 (m, 4H), 3.60 (t, J = 6.1 Hz, 2H), 3.98 (t, J = 6.1, 2H), 6.86−6.95 (m, 3H), 7.22−7.29 (m, 2H)[4]
¹³C NMR (CDCl₃) δ 26.6, 29.3, 44.7, 66.8, 114.4, 120.6, 129.4, 158.8[4]
Mass Spectrometry (MS) m/z 186 (M⁺, 4%), 94 (100%)[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Chlorobutyl phenyl ether are provided to facilitate reproducibility in a laboratory setting.

Synthesis of 4-Chlorobutyl Phenyl Ether

A common and efficient method for the preparation of 4-Chlorobutyl phenyl ether is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Protocol:

  • Preparation of Potassium Phenolate: In a suitable reaction vessel, dissolve phenol in methanol. Add a stoichiometric equivalent of potassium hydroxide to the solution and stir until the phenol is completely converted to potassium phenolate.

  • Reaction with 1-Bromo-4-chlorobutane: To the methanolic solution of potassium phenolate, add 1-bromo-4-chlorobutane.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo. The crude product can be further purified by silica gel chromatography to yield pure 4-chlorobutyl phenyl ether. A reported yield for this synthesis is 95%.[4]

Synthesis_of_4_Chlorobutyl_phenyl_ether phenol Phenol phenolate Potassium Phenolate phenol->phenolate + KOH koh KOH / Methanol product 4-Chlorobutyl Phenyl Ether phenolate->product + 1-Bromo-4-chlorobutane (Reflux) reactant 1-Bromo-4-chlorobutane

Figure 1: Synthesis of 4-Chlorobutyl phenyl ether via Williamson Ether Synthesis.

HPLC Analysis of 4-Chlorobutyl Phenyl Ether

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of 4-Chlorobutyl phenyl ether.[1]

Protocol:

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[1]

  • Detection: UV detection at a suitable wavelength for the phenyl ether chromophore.

  • Sample Preparation: Dissolve a known quantity of 4-Chlorobutyl phenyl ether in the mobile phase to prepare the analytical sample.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound. This method is scalable for preparative separations to isolate impurities.[1]

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Dissolve Sample in Mobile Phase injection Inject Sample sample->injection column Separation on Newcrom R1 Column injection->column detection UV Detection column->detection chromatogram Record Chromatogram detection->chromatogram purity Assess Purity and Retention Time chromatogram->purity

Figure 2: Workflow for the HPLC analysis of 4-Chlorobutyl phenyl ether.

Chemical Reactivity

4-Chlorobutyl phenyl ether exhibits reactivity characteristic of both an alkyl halide and a phenyl ether.

  • Formation of Organolithium Reagents: It reacts with lithium powder in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB) in THF at low temperatures (-78 °C) to generate an organolithium intermediate.[4] This intermediate can then react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds, leading to the synthesis of diols.[4]

Safety and Handling

While a specific safety data sheet (SDS) for 4-chlorobutyl phenyl ether was not found, general precautions for handling similar chloroalkyl ethers should be observed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the SDS for structurally similar compounds such as bis(4-chlorobutyl) ether, which is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8]

References

4-Phenoxybutyl Chloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety & Physical Data

The following tables summarize the known physical, chemical, and safety information for 4-Phenoxybutyl chloride.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 2651-46-9Chem-Impex[1], Matrix Scientific[2][3]
Molecular Formula C10H13ClOChem-Impex[1], Matrix Scientific[2][3]
Molecular Weight 184.67 g/mol Chem-Impex[1], Matrix Scientific[2][3]
Appearance Light yellow to brown clear liquidTCI Chemicals, ChemicalBook[4]
Boiling Point 147 °C @ 12 mm Hg; 135-138 °C @ 12 TorrChemicalBook[4], Matrix Scientific[3]
Density 1.068 g/mL at 25 °C; 1.09 g/mLChemicalBook[4], Matrix Scientific[3]
Refractive Index n20/D 1.522ChemicalBook[4]
Flash Point >230 °F (>110 °C)ChemicalBook[4], Matrix Scientific[3]
Storage Temperature 0-8°C; Room Temperature (cool and dark place, <15°C recommended)Chem-Impex[1], TCI Chemicals
Synonyms (4-Chlorobutoxy)benzene, 4-Chlorobutyl phenyl etherChem-Impex[1], TCI Chemicals
Table 2: Hazard Identification and GHS Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation
Skin Sensitization, Category 1GHS07WarningH317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation, Category 1GHS05DangerH318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation, Category 3GHS07WarningH335: May cause respiratory irritation

Source: ChemicalBook[4]

Hazard and Precautionary Visualization

The following diagram illustrates the relationship between the identified hazards and the necessary precautionary measures.

GHS_Safety_Information cluster_hazards Identified Hazards cluster_precautions Precautionary Statements H315 H315 Causes skin irritation P264 P264 Wash hands and skin thoroughly after handling H315->P264 P280 P280 Wear protective gloves/clothing/eye protection/face protection H315->P280 P302_P352 P302+P352 IF ON SKIN: Wash with plenty of soap and water H315->P302_P352 H317 H317 May cause an allergic skin reaction P261 P261 Avoid breathing mist/vapours/spray H317->P261 P272 P272 Contaminated work clothing should not be allowed out of the workplace H317->P272 H317->P280 P333_P313 P333+P313 If skin irritation or rash occurs: Get medical advice/attention H317->P333_P313 H318 H318 Causes serious eye damage H318->P280 P305_P351_P338 P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H318->P305_P351_P338 P310 P310 Immediately call a POISON CENTER or doctor/physician H318->P310 H335 H335 May cause respiratory irritation H335->P261

Caption: GHS Hazard and Precautionary Statement Relationships.

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological and ecotoxicological properties of this compound are not available in the public domain based on the conducted search. Chemical suppliers note that the toxicological properties have not been fully investigated[2]. The GHS classifications provided are likely based on data from similar chemical structures or internal studies that have not been publicly disclosed. Researchers should handle this compound with the assumption that it is potently irritating and sensitizing until more comprehensive data becomes available.

Safe Handling and Emergency Procedures

Given the known hazards of this compound, a strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for handling this chemical in a laboratory setting.

Safe_Handling_Workflow cluster_planning Pre-Handling cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Response A Review SDS & Technical Guide B Identify Hazards: - Skin/Eye Irritant - Skin Sensitizer - Respiratory Irritant A->B C Prepare Engineering Controls: - Chemical Fume Hood - Eyewash Station & Safety Shower Access B->C D Wear Chemical Safety Goggles & Face Shield C->D E Wear Chemical-Resistant Gloves (e.g., Nitrile) D->E F Wear a Lab Coat & Closed-Toe Shoes E->F G Handle exclusively in a chemical fume hood F->G H Avoid inhalation of vapors and direct contact with skin and eyes G->H I Store in a tightly closed container in a cool, dry, well-ventilated area H->I J Skin Contact: Immediately wash with soap and water. Seek medical attention if irritation/rash develops I->J K Eye Contact: Rinse with water for 15 mins. Immediately seek medical attention J->K L Inhalation: Move to fresh air. Seek medical attention K->L M Spill: Absorb with inert material and dispose of as hazardous waste L->M

Caption: Safe Handling and Emergency Response Workflow.

First-Aid Measures
  • Skin Contact: After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap. If skin irritation or a rash occurs, seek medical attention. Contaminated clothing should be washed before reuse[2].

  • Eye Contact: Immediately rinse eyes with clean, running water for at least 15 minutes while keeping the eyes open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][4].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell[2].

  • Ingestion: While specific data is unavailable, it is stated that the substance may be harmful by ingestion[2]. Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam[2].

  • Hazards from Combustion: Emits toxic fumes under fire conditions[2].

Handling and Storage
  • Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing. Avoid getting the chemical in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling[2][4].

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place. Store away from strong oxidizing agents, strong acids, and strong bases[2].

Toxicological Information

To the best of our knowledge, the toxicological properties of this compound have not been fully investigated or determined[2]. The available information indicates that it is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. It may also cause an allergic skin reaction (skin sensitization)[2][4]. No quantitative data such as LD50 or LC50 values are publicly available.

Conclusion

This compound is a chemical that requires careful handling due to its irritant and sensitizing properties. The lack of a comprehensive, publicly available SDS necessitates a cautious approach. All laboratory personnel must use appropriate engineering controls and personal protective equipment to minimize exposure. In the event of an exposure, the first-aid measures outlined in this guide should be followed immediately, and medical attention should be sought. Further research into the toxicological properties of this compound is needed to provide a more complete safety profile.

References

Spectroscopic Profile of 4-Phenoxybutyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Phenoxybutyl chloride (CAS No. 2651-46-9), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₃ClO, with a molecular weight of 184.66 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.28m2HAr-H (meta)
6.97 - 6.92m3HAr-H (ortho, para)
4.01t2HO-CH₂
3.61t2HCH₂-Cl
2.00 - 1.93m2HO-CH₂-CH₂
1.93 - 1.86m2HCH₂-CH₂-Cl

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
158.9Ar-C (quaternary)
129.4Ar-CH (meta)
120.8Ar-CH (para)
114.5Ar-CH (ortho)
67.4O-CH₂
44.8CH₂-Cl
29.5O-CH₂-CH₂
26.6CH₂-CH₂-Cl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3065, 3040C-H stretch (aromatic)
2950, 2870C-H stretch (aliphatic)
1600, 1585, 1495C=C stretch (aromatic ring)
1245C-O stretch (aryl ether)
750, 690C-H bend (aromatic, out-of-plane)
660C-Cl stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
18425[M]⁺ (Molecular Ion)
1868[M+2]⁺ (Isotope Peak)
107100[C₇H₇O]⁺
9480[C₆H₅OH]⁺
7760[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Introduce into GC-MS or Direct Inlet Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers, Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS_Spec->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 4-Phenoxybutyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenoxybutyl chloride in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This information is critical for professionals in chemical synthesis, formulation development, and various research applications where this compound is utilized as a key intermediate.[1]

Theoretical Solubility Profile of this compound

This compound, an alkyl halide, is generally expected to be soluble in a wide range of common organic solvents.[2][3][4] This is based on the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are comparable.[5] Alkyl halides, including this compound, primarily exhibit van der Waals dispersion forces and dipole-dipole interactions.[2] Consequently, they tend to dissolve well in solvents with similar intermolecular attraction strengths.[2]

In contrast, this compound is expected to have low solubility in water.[2][4][6] Dissolving in water would require disrupting the strong hydrogen bonds between water molecules, which is energetically unfavorable as the new interactions between the alkyl halide and water are weaker.[2][4]

Expected Solubility in Common Organic Solvents:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe alkyl portion of the alcohol can interact with the butyl chain of this compound, while the polar hydroxyl group can interact with the ether and chloride functionalities.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighBoth are organic solvents with similar intermolecular forces to this compound.[2]
Ketones Acetone, Methyl ethyl ketoneHighThese polar aprotic solvents can effectively solvate the polar portions of the this compound molecule.
Esters Ethyl acetateHighSimilar to ketones, esters are effective solvents for a range of organic compounds.
Hydrocarbons Hexane, TolueneModerate to HighNonpolar hydrocarbons will primarily interact with the nonpolar phenyl and butyl groups of the molecule. Aromatic solvents like toluene may offer slightly better solubility due to potential π-stacking interactions with the phenoxy group.
Halogenated Solvents Dichloromethane, ChloroformHighThe presence of halogen atoms in both the solute and solvent leads to compatible intermolecular forces.

Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical determination. The following is a standard laboratory protocol for determining the solubility of a solid or liquid organic compound like this compound in a given solvent.

Objective: To quantitatively or qualitatively determine the solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (liquid, density ~1.068 g/mL at 25°C)[7]

  • A selection of analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes or vials with closures

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance (for quantitative analysis)

  • Constant temperature bath or heating block (optional, for temperature-dependent studies)

Qualitative Solubility Determination:

  • Sample Preparation: In a small, clean test tube, add approximately 0.05 mL of this compound.

  • Solvent Addition: Add the selected organic solvent in small portions (e.g., 0.25 mL) to the test tube.

  • Mixing: After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[8][9] Visual observation for dissolution is key.

  • Observation: Continue adding the solvent in increments until the this compound is fully dissolved or a significant volume of solvent has been added without complete dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Partially Soluble: If some of the compound dissolves but a distinct second phase remains.

    • Insoluble: If the compound does not appear to dissolve at all.[9]

Quantitative Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[5]

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound settles, leaving a clear supernatant.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy after creating a calibration curve.

  • Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.

Visualizing Experimental and Theoretical Concepts

Diagram 1: Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Start: Obtain this compound & Solvent B Add a known amount of this compound to a test tube A->B C Add solvent in small, measured increments B->C D Vigorously mix the sample C->D E Observe for dissolution D->E F Completely Dissolved? E->F G Soluble F->G Yes I Continue adding solvent (up to a defined limit) F->I No H Insoluble/Partially Soluble I->C I->H Limit Reached

Caption: A flowchart illustrating the steps for the qualitative determination of solubility.

Diagram 2: Factors Influencing the Solubility of this compound

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Solubility of this compound B Molecular Structure (Phenoxy, Butyl, Chloride) A->B C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C D Polarity (Polar vs. Nonpolar) A->D E Intermolecular Forces (H-bonding, Dipole-Dipole, Dispersion) A->E F Temperature A->F G Pressure (for gaseous solutes) A->G B->C D->E

Caption: Key factors determining the solubility of this compound in a solvent.

References

The Versatility of 4-Phenoxybutyl Chloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 4-Phenoxybutyl Chloride in Medicinal Chemistry

Abstract

This compound is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a terminal chloride ripe for nucleophilic substitution and a phenoxy group that can engage in crucial drug-receptor interactions, makes it an invaluable building block for the synthesis of novel therapeutic agents. This technical guide explores the multifaceted applications of this compound, detailing its role as a flexible linker in drug design, its incorporation into various pharmacologically active scaffolds, and its impact on the structure-activity relationships (SAR) of the resulting compounds. We present a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and logical workflows to provide researchers with a thorough understanding of its potential in drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the design and synthesis of molecules with optimal pharmacological profiles is a paramount challenge. The strategic incorporation of linkers and spacers is a key approach to modulate properties such as potency, selectivity, and pharmacokinetics. This compound, with its distinct phenoxy and alkyl chloride moieties, serves as an exemplary tool in this regard. The four-carbon chain offers conformational flexibility, allowing for optimal positioning of pharmacophoric elements within a receptor's binding site.[1] Simultaneously, the terminal phenoxy group can participate in vital non-covalent interactions, including hydrophobic and π-π stacking interactions, which are often critical for high-affinity binding.[1] This guide will delve into the practical applications of this reagent, with a focus on its role in the synthesis of enzyme and receptor inhibitors.

Synthetic Applications and Methodologies

The primary utility of this compound in medicinal chemistry lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The terminal chloride is a good leaving group, readily displaced by a variety of nucleophiles, including phenols, amines, and thiols, to form stable ether, amine, and thioether linkages, respectively. This reactivity allows for its facile incorporation into a wide array of molecular scaffolds.

Williamson-Type Ether Synthesis

A common application of this compound is in the Williamson ether synthesis and its analogs, where it reacts with alcohols or phenols to form ethers. This reaction is particularly useful for introducing the 4-phenoxybutoxy side chain, a moiety that has been shown to be crucial for the biological activity of certain compounds.

Experimental Protocol: General Procedure for Williamson-Type Ether Synthesis with a Phenolic Substrate

  • Materials:

    • Phenolic substrate (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the phenolic substrate in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product reagents Phenolic Substrate (Ar-OH) reaction Nucleophilic Substitution (SN2) reagents->reaction phenoxybutyl This compound phenoxybutyl->reaction base Base (e.g., K₂CO₃) base->reaction Deprotonation solvent Solvent (e.g., DMF) solvent->reaction Reaction Medium product 4-Phenoxybutylated Product (Ar-O-(CH₂)₄-O-Ph) reaction->product

Figure 1: Williamson-Type Ether Synthesis Workflow.
N-Alkylation of Amines

This compound is also employed in the N-alkylation of primary and secondary amines to yield the corresponding secondary and tertiary amines. This reaction is fundamental in the synthesis of various biologically active compounds where a basic nitrogen atom is a key pharmacophoric feature.

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

  • Materials:

    • Primary amine (1.0 eq)

    • This compound (1.1 eq)

    • Triethylamine (NEt₃, 1.5 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary amine and the base (NEt₃ or K₂CO₃) in anhydrous MeCN or DCM.

    • Add this compound to the stirred solution.

    • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., EtOAc or DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

N_Alkylation_Workflow cluster_input Inputs cluster_output Outputs start Primary/Secondary Amine process N-Alkylation (SN2 Reaction) start->process reagent This compound reagent->process base Base (e.g., NEt₃) base->process product Alkylated Amine Product process->product byproduct Salt Byproduct process->byproduct

Figure 2: N-Alkylation Experimental Workflow.

Applications in the Development of Bioactive Compounds

The incorporation of the 4-phenoxybutyl moiety has proven to be a successful strategy in the development of potent and selective inhibitors for various biological targets.

Kv1.3 Potassium Channel Blockers

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases. The 4-phenoxybutoxy group has been identified as a key pharmacophoric element in a series of potent Kv1.3 inhibitors. For instance, the attachment of a 4-phenoxybutoxy side-chain to a psoralen scaffold resulted in a more than 1000-fold increase in potency compared to the parent compound.

Table 1: Structure-Activity Relationship of 4-Phenoxybutoxy-Substituted Heterocycles as Kv1.3 Blockers

CompoundHeterocyclic ScaffoldIC₅₀ (nM)
PAP-1 Psoralen2
73 Furo[3,2-g]chromene-7-thione17
42 Coumarin150
15 Phenol>10,000
16 1-Naphthol>10,000
26 9-Hydroxyphenanthrene>10,000

Data sourced from: European Journal of Medicinal Chemistry, 2009, 44(5), 1838-52.

The data clearly indicates that while the 4-phenoxybutoxy side-chain is crucial for high potency, the nature of the heterocyclic core to which it is attached also plays a significant role in determining the overall inhibitory activity.

SAR_Signaling_Pathway cluster_drug Drug-Target Interaction cluster_cellular Cellular Effects cluster_therapeutic Therapeutic Outcome Drug 4-Phenoxybutoxy- Substituted Inhibitor Kv13 Kv1.3 Channel Drug->Kv13 Blockade K_efflux K⁺ Efflux Kv13->K_efflux Inhibition Ca_signaling Ca²⁺ Signaling K_efflux->Ca_signaling Maintains Membrane Potential for T_cell_activation T-Cell Activation & Proliferation Ca_signaling->T_cell_activation Drives Immunosuppression Immunosuppression T_cell_activation->Immunosuppression Suppression

Figure 3: Signaling Pathway of Kv1.3 Inhibition.
Selective Estrogen Receptor Modulators (SERMs)

The phenoxyalkyl ether motif is a common feature in many selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene. While direct synthesis of these specific drugs using this compound may not be the primary route, it serves as a valuable tool for creating novel analogs for SAR studies. The flexible 4-phenoxybutyl linker can be used to probe the binding pocket of the estrogen receptor and optimize interactions with key amino acid residues.

Anticancer Agents

The utility of this compound extends to the synthesis of potential anticancer agents. For example, it can be used to synthesize derivatives of compounds that have shown cytotoxic activity against various cancer cell lines. The phenoxybutyl moiety can influence the compound's lipophilicity, which in turn affects its membrane permeability and overall pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a building block allows for systematic SAR studies. Key considerations include:

  • Linker Length and Flexibility: The four-carbon chain of the butyl group provides a degree of conformational freedom that can be crucial for achieving the optimal orientation of a pharmacophore within a binding site. Variations in linker length can be explored to fine-tune this interaction.

  • The Role of the Phenoxy Group: The terminal phenoxy group is not merely a passive component. It can engage in hydrophobic interactions, π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor, and potentially form hydrogen bonds through its ether oxygen.

  • Substitution on the Phenyl Ring: The phenyl ring of the phenoxy group can be further functionalized to introduce additional interaction points, such as hydrogen bond donors or acceptors, or to modulate the electronic properties of the molecule.

SAR_Logic cluster_components Molecular Components cluster_interaction Drug-Target Interaction cluster_properties Pharmacological Properties Core Core Scaffold Binding Binding Affinity & Selectivity Core->Binding Linker 4-Phenoxybutyl Linker Linker->Binding Positions Core & Interacts Target Biological Target Binding->Target Activity Biological Activity Binding->Activity

Figure 4: Logical Relationship in SAR Studies.

Conclusion

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward reactivity in nucleophilic substitution reactions allows for its efficient incorporation into a diverse range of molecular architectures. The resulting 4-phenoxybutyl moiety often plays a critical role in enhancing the pharmacological properties of the parent molecule by providing an optimal linker length and engaging in key receptor interactions. The examples provided in this guide, particularly in the context of Kv1.3 inhibitors, underscore the significant potential of this compound in the rational design and synthesis of novel therapeutic agents. Further exploration of its utility in developing new drugs for various therapeutic areas is warranted and holds considerable promise for the future of drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profiles of the Phenoxy and Butyl Chloride Groups

This technical guide provides a comprehensive analysis of the reactivity profiles of two fundamental functional groups in organic chemistry: the phenoxy group and the butyl chloride group. A thorough understanding of their behavior is critical for designing synthetic routes and developing novel pharmaceutical agents. This document details their participation in various reaction types, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Reactivity Profile of the Phenoxy Group

The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom (-OPh), exhibits a rich and varied reactivity profile. Its behavior is largely dictated by the electronic interplay between the oxygen atom's lone pairs and the aromatic π-system.

Acidity and Nucleophilicity of the Corresponding Phenoxide

Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide ion after deprotonation. The negative charge on the oxygen is delocalized into the aromatic ring, increasing the stability of the conjugate base and thus the acidity of the parent phenol compared to aliphatic alcohols.

The phenoxide ion is an excellent nucleophile. This nucleophilicity is central to many synthetic transformations, most notably the Williamson ether synthesis, where it attacks an electrophilic carbon to form an ether linkage.[1]

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group (-OH) of phenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions.[2][3] This is due to the electron-donating resonance effect of the oxygen lone pairs, which enriches the electron density at the ortho and para positions of the ring, making them more susceptible to attack by electrophiles. Consequently, phenols are highly reactive substrates for halogenation, nitration, sulfonation, and Friedel–Crafts reactions.[2]

EAS_Phenol cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Phenol Phenol Sigma_Complex Resonance-Stabilized Carbocation Intermediate Phenol->Sigma_Complex Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Ortho ortho-Substituted Phenol Sigma_Complex->Ortho Deprotonation Para para-Substituted Phenol Sigma_Complex->Para Deprotonation

Caption: Electrophilic Aromatic Substitution on Phenol.
The Phenoxy Group as a Leaving Group

The phenoxide ion is generally a poor leaving group in nucleophilic substitution reactions because it is the conjugate base of a weak acid (phenol, pKa ≈ 10), making it a relatively strong base.[4] Good leaving groups are typically weak bases.[5] However, its departure can be facilitated in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions.[6]

Phenoxy Radical Reactivity

Phenoxy radicals are important intermediates in various biological and chemical processes.[7][8] They can be formed by the homolytic cleavage of the O-H bond in phenols. The stability of the phenoxy radical is influenced by the substituents on the aromatic ring. These radicals can participate in coupling reactions, which are crucial in the biosynthesis of complex molecules like lignin.[8]

Reactivity Profile of the Butyl Chloride Group

Butyl chloride (C₄H₉Cl) exists as four structural isomers: n-butyl chloride, sec-butyl chloride, isobutyl chloride, and tert-butyl chloride. Their reactivity, particularly in nucleophilic substitution and elimination reactions, is profoundly influenced by the substitution of the carbon atom bonded to the chlorine.

Nucleophilic Substitution Reactions: Sₙ1 vs. Sₙ2

The primary distinction in the reactivity of butyl chloride isomers lies in their preference for Sₙ1 (unimolecular) or Sₙ2 (bimolecular) nucleophilic substitution pathways.[9]

  • n-Butyl Chloride (Primary): As a primary alkyl halide, n-butyl chloride reacts predominantly via the Sₙ2 mechanism .[10][11] This pathway involves a backside attack by a nucleophile in a single, concerted step. The reaction rate is sensitive to steric hindrance; larger alkyl groups can slow the reaction.[12]

  • sec-Butyl Chloride (Secondary): Being a secondary alkyl halide, sec-butyl chloride can undergo both Sₙ1 and Sₙ2 reactions .[10] The dominant pathway is determined by factors such as the strength of the nucleophile, the solvent polarity, and the temperature. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles and polar protic solvents favor the Sₙ1 pathway.

  • tert-Butyl Chloride (Tertiary): Due to significant steric hindrance around the α-carbon and the high stability of the resulting tertiary carbocation, tert-butyl chloride reacts exclusively through the Sₙ1 mechanism .[10][13][14] The reaction proceeds in a stepwise manner, beginning with the rate-determining formation of a planar tert-butyl carbocation, which is then rapidly attacked by the nucleophile.[15][16]

SN1_vs_SN2 cluster_sn2 Sₙ2 Pathway (e.g., n-Butyl Chloride) cluster_sn1 Sₙ1 Pathway (e.g., tert-Butyl Chloride) SN2_Start Primary Alkyl Halide + Nucleophile SN2_TS Pentacoordinate Transition State SN2_Start->SN2_TS Concerted Backside Attack SN2_End Product (Inversion of Stereochemistry) SN2_TS->SN2_End SN1_Start Tertiary Alkyl Halide SN1_Intermediate Planar Carbocation Intermediate SN1_Start->SN1_Intermediate Step 1: Leaving Group Departs (Slow) SN1_End Product (Racemization) SN1_Intermediate->SN1_End Step 2: Nucleophilic Attack (Fast)

Caption: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms.
Elimination Reactions (E1 and E2)

Elimination reactions often compete with substitution. Tertiary alkyl halides like tert-butyl chloride can readily undergo E1 elimination, which proceeds through the same carbocation intermediate as the Sₙ1 reaction.[13] Primary and secondary alkyl halides can undergo E2 elimination, particularly in the presence of a strong, sterically hindered base.

Role in Friedel-Crafts Alkylation

In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), alkyl halides can act as electrophiles in Friedel-Crafts alkylation of aromatic rings. tert-Butyl chloride is particularly effective in this reaction because it readily forms a stable tertiary carbocation, which then alkylates the aromatic substrate.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of the phenoxy and butyl chloride groups.

Table 1: Bond Dissociation Enthalpies (BDE)

BondCompoundBDE (kcal/mol)BDE (kJ/mol)Citation(s)
PhO-HPhenol85.8 - 91.0359 - 381[18]
Ph-OHPhenol~111~464[19]
t-Bu-Cltert-Butyl Chloride~81~339[20]
C-ClVinyl Chloride207 (heterolytic)866 (heterolytic)[21]
C-ClEthyl Chloride191 (heterolytic)799 (heterolytic)[21]

Note: Bond dissociation can be measured as homolytic (BDE) or heterolytic. The values for vinyl and ethyl chloride are for heterolytic cleavage.

Table 2: Relative Rates of Nucleophilic Substitution in Water

SubstrateReaction TypeRelative RateCitation(s)
Methyl BromideSₙ21.00[22]
Ethyl BromideSₙ21.71[22]
Isopropyl BromideSₙ1/Sₙ244.7[22]
tert-Butyl BromideSₙ1~1 x 10⁸[22]

Note: Data for bromides are shown as a proxy for chlorides to illustrate the trend. The trend is directly applicable to butyl chloride isomers.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Chloride (Sₙ1 Reaction)

This protocol describes the synthesis of tert-butyl chloride from tert-butyl alcohol via an Sₙ1 reaction.[23][24]

  • Materials:

    • tert-butyl alcohol (1 mole)

    • Concentrated hydrochloric acid (c. 3 moles)

    • 5% Sodium bicarbonate solution

    • Anhydrous calcium chloride or sodium sulfate

    • Separatory funnel, conical flasks, distillation apparatus

  • Procedure:

    • In a 500 mL separatory funnel, combine 74 g (1 mole) of tert-butyl alcohol and 247 mL of cold, concentrated hydrochloric acid.[25]

    • Shake the mixture for 15-20 minutes, frequently venting the funnel to release pressure.[24][25]

    • Allow the layers to separate. The upper layer is the crude tert-butyl chloride.[23]

    • Carefully drain and discard the lower aqueous layer.

    • Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize excess acid, then with water until the washings are neutral.[23][25]

    • Transfer the cloudy organic layer to a dry conical flask and add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent. Swirl until the liquid becomes clear.[23]

    • Decant or filter the dried liquid into a distillation flask and distill, collecting the fraction that boils between 49-52°C.[25]

Protocol_SN1 start Mix t-BuOH and conc. HCl in separatory funnel shake Shake for 20 mins (Vent frequently) start->shake separate1 Allow layers to separate shake->separate1 remove_aq1 Drain lower aqueous layer separate1->remove_aq1 wash_bicarb Wash with 5% NaHCO₃ remove_aq1->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water separate2 Separate layers wash_water->separate2 remove_aq2 Drain lower aqueous layer separate2->remove_aq2 dry Dry organic layer with anhydrous CaCl₂ remove_aq2->dry distill Distill and collect product at 49-52°C dry->distill end Pure t-Butyl Chloride distill->end

Caption: Experimental Workflow for the Synthesis of t-Butyl Chloride.
Protocol 2: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid

This protocol demonstrates the nucleophilic character of a phenoxide in an Sₙ2 reaction with chloroacetic acid.[1][26]

  • Materials:

    • p-cresol (2.0 g)

    • Potassium hydroxide (4.0 g)

    • Water (8.0 mL)

    • 50% aqueous solution of chloroacetic acid (6.0 mL)

    • Concentrated HCl

    • Round-bottom flask, reflux condenser, beaker, vacuum filtration apparatus

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8.0 mL of water.

    • Add 2.0 g of p-cresol to the flask and swirl until a homogeneous solution of potassium p-cresolate is formed.[1]

    • Fit the flask with a reflux condenser and bring the solution to a gentle boil.

    • Add a 50% aqueous solution of chloroacetic acid (6.0 mL) dropwise through the condenser over 10 minutes.[1]

    • Continue refluxing for an additional 10 minutes after the addition is complete.

    • While the solution is still hot, transfer it to a beaker and allow it to cool to room temperature.

    • Acidify the solution by the dropwise addition of concentrated HCl until the product precipitates completely (check with pH paper).[1]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and recrystallize the crude solid from boiling water to obtain pure 4-methylphenoxyacetic acid.

Conclusion

The phenoxy and butyl chloride groups, while both common in organic structures, possess fundamentally different reactivity profiles. The phenoxy group's reactivity is dominated by the nucleophilic nature of the corresponding phenoxide and the electron-donating effects of the oxygen on the aromatic ring. In contrast, the reactivity of butyl chloride is defined by its role as an electrophile in substitution and elimination reactions, with the specific pathway (Sₙ1 vs. Sₙ2) being highly dependent on its isomeric structure. A deep understanding of these principles is indispensable for professionals in drug development and chemical research, enabling the precise design and synthesis of complex molecular architectures.

References

Commercial Availability and Applications of 4-Phenoxybutyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyl chloride, with the CAS number 2651-46-9, is a versatile bifunctional organic compound. It incorporates a phenoxy group and a reactive alkyl chloride moiety, making it a valuable intermediate in a variety of chemical syntheses. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, established synthetic protocols, and notable applications in research and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically exceed 95%, with higher purity grades available for more sensitive applications. Pricing can vary based on the supplier, quantity, and purity.

Table 1: Prominent Suppliers of this compound

SupplierAvailable QuantitiesPurity
Matrix Scientific1g, 5g, 25gIn Stock
TCI Chemicals25g, 500g>95.0% (GC)
Chem-Impex5g, 25g, 100gContact for details
ChemicalBookVarious (Marketplace)98%, 99%
CP Lab Safety1g, 25gmin 95%

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2651-46-9[1][2][3]
Molecular Formula C₁₀H₁₃ClO[1][3]
Molecular Weight 184.66 g/mol [1][3]
Appearance Light yellow to brown clear liquid[2][3]
Boiling Point 135-138 °C / 12 Torr; 147 °C / 12 mm Hg[4]
Density 1.068 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.522[4]
Flash Point 110 °C
SMILES c1ccc(cc1)OCCCCCl[1]
InChIKey JKXCPAVECBFBOC-UHFFFAOYSA-N[1]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, as well as four distinct methylene proton signals of the butyl chain. The protons closest to the electronegative oxygen and chlorine atoms will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the four aliphatic carbons of the butyl chain. The carbon attached to the chlorine will be the most downfield among the aliphatic carbons, while the carbon attached to the oxygen will also be significantly deshielded.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the butyl chain.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[5][6][7][8]

Reaction Scheme:

Williamson Ether Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation base Base (e.g., NaOH, K₂CO₃) product This compound phenoxide->product SN2 Attack dichlorobutane 1,4-Dichlorobutane dichlorobutane->product nacl NaCl

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.

Detailed Methodology:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Add a strong base, such as sodium hydroxide (1.0 eq) or potassium carbonate (1.2 eq), to the solution and stir until the phenol is completely deprotonated to form the sodium or potassium phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 1,4-dichlorobutane (a slight excess, e.g., 1.1 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as diethyl ether or ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

N-Alkylation of Primary Amines

A primary application of this compound is the alkylation of primary amines to form secondary amines, which are important intermediates in drug discovery.

Reaction Scheme:

N-Alkylation of Primary Amines primary_amine Primary Amine (R-NH₂) secondary_amine N-(4-Phenoxybutyl)amine primary_amine->secondary_amine SN2 Attack phenoxybutyl_chloride This compound phenoxybutyl_chloride->secondary_amine base Base (e.g., Et₃N, K₂CO₃) hcl_salt Base·HCl base->hcl_salt Neutralization Fenothiocarb Synthesis phenoxybutyl_chloride This compound fenothiocarb Fenothiocarb phenoxybutyl_chloride->fenothiocarb Nucleophilic Substitution dithiocarbamate Sodium N,N-dimethyldithiocarbamate dithiocarbamate->fenothiocarb nacl NaCl PROTAC Structure poi_ligand Target Protein Ligand linker Linker (e.g., incorporating a 4-phenoxybutyl moiety) poi_ligand->linker e3_ligase_ligand E3 Ligase Ligand linker->e3_ligase_ligand

References

Methodological & Application

Synthesis of Pharmaceutical Intermediates Using 4-Phenoxybutyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing 4-phenoxybutyl chloride. This versatile reagent serves as a crucial building block in the formation of various heterocyclic and aromatic compounds that are central to the development of targeted therapeutics. The protocols outlined below focus on O-alkylation and N-alkylation reactions, yielding intermediates with potential applications in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

O-Alkylation of 4-Aminophenol: Synthesis of 4-(4-Phenoxybutoxy)aniline

The synthesis of 4-(4-phenoxybutoxy)aniline is a critical step in the development of various pharmaceutical compounds, including kinase inhibitors. This intermediate introduces a flexible phenoxybutoxy side chain, which can be crucial for binding to target proteins. The following protocol is based on a Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-(4-phenoxybutoxy)aniline

Materials:

  • 4-Aminophenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-(4-phenoxybutoxy)aniline.

Quantitative Data:
ParameterValue
Reactants 4-Aminophenol, this compound
Base Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80°C
Reaction Time 12 - 16 hours
Typical Yield 75 - 85%
Purity (by HPLC) >98%

N-Alkylation of Imidazole: Synthesis of N-(4-Phenoxybutyl)imidazole

N-alkylated imidazoles are prevalent scaffolds in a wide range of pharmaceuticals. The following protocol details the synthesis of N-(4-phenoxybutyl)imidazole, a potential intermediate for various therapeutic agents.

Experimental Protocol: Synthesis of N-(4-Phenoxybutyl)imidazole

Materials:

  • Imidazole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield pure N-(4-phenoxybutyl)imidazole.

Quantitative Data:
ParameterValue
Reactants Imidazole, this compound
Base Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature
Reaction Time 24 hours
Typical Yield 60 - 75%
Purity (by NMR) >95%

Visualizations

Experimental Workflow: O-Alkylation of 4-Aminophenol

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 4-Aminophenol, K₂CO₃ in DMF start->reactants add_reagent Add 4-Phenoxybutyl Chloride reactants->add_reagent heat Heat to 80°C add_reagent->heat stir Stir for 12-16h heat->stir monitor Monitor by TLC stir->monitor quench Quench with Ice-Water monitor->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of 4-(4-phenoxybutoxy)aniline.

Logical Relationship: Synthesis of Intermediates

Intermediates_Synthesis cluster_alkylation Alkylation Reactions cluster_intermediates Pharmaceutical Intermediates reagent This compound o_alkylation O-Alkylation (e.g., with 4-Aminophenol) reagent->o_alkylation n_alkylation N-Alkylation (e.g., with Imidazole) reagent->n_alkylation aniline_intermediate 4-(4-Phenoxybutoxy)aniline o_alkylation->aniline_intermediate imidazole_intermediate N-(4-Phenoxybutyl)imidazole n_alkylation->imidazole_intermediate kinase_inhibitors Kinase Inhibitors aniline_intermediate->kinase_inhibitors other_apis Other APIs imidazole_intermediate->other_apis

Caption: Synthesis pathways from this compound.

Application in Drug Development: Targeting the EGFR Signaling Pathway

The intermediates synthesized using this compound can be utilized in the development of kinase inhibitors. For instance, anilinoquinazoline derivatives, which can be synthesized from intermediates like 4-(4-phenoxybutoxy)aniline, are known to target the Epidermal Growth Factor Receptor (EGFR). Gefitinib is an example of an anilinoquinazoline that acts as an EGFR tyrosine kinase inhibitor.[1] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, it blocks the signaling cascade that leads to cell proliferation and survival.[2][3]

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Tyrosine Kinase Domain cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds TK ATP Binding & Autophosphorylation EGFR->TK Activates Ras Ras/Raf/MEK/ERK Pathway TK->Ras Phosphorylates & Activates PI3K PI3K/Akt Pathway TK->PI3K Phosphorylates & Activates Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Gefitinib Gefitinib Gefitinib->TK Inhibits ATP Binding

Caption: EGFR signaling pathway and its inhibition by Gefitinib.

References

Application Notes and Protocols for the Use of 4-Phenoxybutyl Chloride in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. 4-Phenoxybutyl chloride is a valuable bifunctional reagent in this context, incorporating a stable phenoxy group and a reactive primary alkyl chloride. This structure makes it an important building block in the synthesis of a variety of molecules, particularly as a linker in the development of new pharmaceutical agents. This document provides detailed protocols and data for the application of this compound in the Williamson ether synthesis.

Core Concepts of the Williamson Ether Synthesis

The Williamson ether synthesis involves two key steps:

  • Deprotonation of a hydroxyl group: A base is used to deprotonate a phenol or an alcohol, forming a more nucleophilic alkoxide or phenoxide anion.

  • Nucleophilic substitution: The resulting anion attacks the primary alkyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.

The choice of base and solvent is crucial for the success of the reaction, with common choices being potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base, and polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone to facilitate the reaction.

Application in Drug Development: The Synthesis of Naftopidil

A notable application of a 4-phenoxybutyl derivative is in the synthesis of Naftopidil, a drug used for the treatment of benign prostatic hyperplasia (BPH). The synthesis involves a Williamson ether synthesis to couple a 4-phenoxybutyl moiety with a naphthylpiperazine derivative. Naftopidil functions as a selective α1-adrenoceptor antagonist.[1][2] By blocking these receptors in the smooth muscle of the prostate and bladder neck, it leads to muscle relaxation, alleviating the urinary symptoms of BPH.[1]

Experimental Protocols

The following section provides a representative protocol for the Williamson ether synthesis using this compound and 4'-hydroxyacetophenone.

Protocol 1: Synthesis of 1-(4-(4-phenoxybutoxy)phenyl)ethan-1-one

This protocol details the reaction of this compound with 4'-hydroxyacetophenone to yield 1-(4-(4-phenoxybutoxy)phenyl)ethan-1-one.

Materials and Reagents:

  • 4'-Hydroxyacetophenone

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4'-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add this compound (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-(4-phenoxybutoxy)phenyl)ethan-1-one.

Data Presentation

The following tables summarize the quantitative data for the representative Williamson ether synthesis protocol.

ParameterValue
Product 1-(4-(4-phenoxybutoxy)phenyl)ethan-1-one
Reactant 1 4'-Hydroxyacetophenone
Reactant 2 This compound
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-90 °C
Reaction Time 12-16 hours
Typical Yield 85-95% (estimated based on similar reactions)
ReagentMolar Ratio (relative to 4'-hydroxyacetophenone)
4'-Hydroxyacetophenone1.0
This compound1.1
Potassium Carbonate2.0

Visualizations

Reaction Mechanism

The Williamson ether synthesis proceeds via a classic SN2 mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Ar-OH Phenol (Ar-OH) Ar-O- Phenoxide (Ar-O⁻) Ar-OH->Ar-O- Deprotonation Base Base (e.g., K₂CO₃) HB+ Conjugate Acid of Base (HB⁺) Ar-O-2 Phenoxide (Ar-O⁻) Transition_State [Ar---O---R---Cl]⁻ᵟ Ar-O-2->Transition_State Nucleophilic Attack R-Cl This compound (R-Cl) Ar-O-R Ether Product (Ar-O-R) Transition_State->Ar-O-R Bond Formation Cl- Chloride Ion (Cl⁻) Transition_State->Cl- Leaving Group Departure Experimental_Workflow reagents Combine Phenol, Base (K₂CO₃), and Solvent (DMF) addition Add this compound reagents->addition reaction Heat and Stir (e.g., 80-90°C, 12-16h) addition->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash Organic Layer (Water, Brine) extraction->washing drying Dry with Na₂SO₄ and Filter washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolate Pure Ether Product purification->product Naftopidil_MoA cluster_normal Normal Physiology cluster_naftopidil With Naftopidil Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor (on Smooth Muscle Cell) Norepinephrine->Alpha1_Receptor Binds to Contraction Smooth Muscle Contraction Alpha1_Receptor->Contraction Activates Naftopidil Naftopidil Alpha1_Receptor_Blocked α1-Adrenoceptor (Blocked) Naftopidil->Alpha1_Receptor_Blocked Antagonizes Relaxation Smooth Muscle Relaxation Alpha1_Receptor_Blocked->Relaxation Leads to

References

Application Notes and Protocols for the Use of 4-Phenoxybutyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-phenoxybutyl chloride as a key intermediate in the synthesis of agrochemicals. This document details the synthesis of the acaricide Fenothiocarb, including a step-by-step experimental protocol, and an analysis of its mode of action.

Introduction

This compound is a versatile bifunctional molecule containing a phenoxy group and a reactive primary alkyl chloride. This structure makes it an excellent building block for introducing a phenoxybutyl moiety into larger molecules through nucleophilic substitution reactions.[1] In the agrochemical industry, this intermediate is particularly valuable for the synthesis of pesticides, such as herbicides and insecticides.[1] Its application allows for the development of active ingredients with specific physicochemical and biological properties.

Featured Agrochemical: Fenothiocarb

Fenothiocarb is a non-systemic thiocarbamate acaricide effective against the eggs and young stages of various spider mite species, including Tetranychus urticae and Panonychus spp.

Synthesis of Fenothiocarb from this compound

The synthesis of Fenothiocarb from this compound proceeds via a nucleophilic substitution reaction with a dithiocarbamate salt. A common and effective method involves the reaction of this compound with sodium dimethyldithiocarbamate.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 This compound Reaction Reaction reactant1->Reaction reactant2 Sodium Dimethyldithiocarbamate reactant2->Reaction product Fenothiocarb byproduct Sodium Chloride Reaction->product Reaction->byproduct

Caption: Synthesis of Fenothiocarb.

Experimental Protocol: Synthesis of Fenothiocarb

This protocol details the laboratory-scale synthesis of Fenothiocarb from this compound.

Materials:

  • This compound

  • Sodium dimethyldithiocarbamate dihydrate

  • Acetone (anhydrous)

  • Deionized water

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium dimethyldithiocarbamate dihydrate in anhydrous acetone.

  • Addition of this compound: To the stirring solution, add this compound dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash successively with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude Fenothiocarb by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

ParameterValue
Reactant Molar Ratio
This compound1.0 eq
Sodium dimethyldithiocarbamate1.1 eq
Reaction Conditions
SolventAcetone
TemperatureReflux
Reaction Time4-6 hours
Yield and Purity
Typical Yield85-95%
Purity (post-chromatography)>98%
Mode of Action: Acetylcholinesterase Inhibition

Fenothiocarb, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the target pest.[2][3][4]

Signaling Pathway:

AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft.[2] This process terminates the nerve signal.

G cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Fenothiocarb cluster_outcome Result ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, initiates nerve signal Choline Choline AChE->Choline AceticAcid Acetic Acid AChE->AceticAcid Inactive_AChE Carbamoylated AChE (Inactive) AChE->Inactive_AChE Fenothiocarb Fenothiocarb Fenothiocarb->AChE Binds to active site ACh_Buildup ACh Accumulation Inactive_AChE->ACh_Buildup Prevents ACh breakdown Overstimulation Continuous Nerve Signal Transmission ACh_Buildup->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mechanism of Fenothiocarb toxicity.

By binding to the active site of AChE, Fenothiocarb forms a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine.[5] This effective inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of postsynaptic receptors.[4] The overstimulation of the nervous system leads to uncontrolled nerve firing, ultimately causing paralysis and death of the mite.[4]

Conclusion

This compound serves as a valuable and efficient precursor for the synthesis of the acaricide Fenothiocarb. The straightforward nucleophilic substitution reaction allows for high-yield production of this potent acetylcholinesterase inhibitor. Understanding the synthesis and the biochemical mode of action is crucial for the development of effective and targeted crop protection solutions. The provided protocols and data offer a solid foundation for researchers and professionals in the agrochemical field.

References

Standard Reaction Conditions for the N-Alkylation of Amines with 4-Phenoxybutyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with 4-phenoxybutyl chloride is a fundamental transformation in organic synthesis, providing a reliable method for the introduction of the 4-phenoxybutyl moiety onto a nitrogen atom. This structural motif is of significant interest in medicinal chemistry and drug development, as the phenoxybutyl group can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides detailed application notes and standardized protocols for the reaction of this compound with various classes of amines, including primary, secondary, aliphatic, and aromatic amines. The information is intended to serve as a comprehensive guide for researchers in the synthesis and derivatization of amine-containing compounds.

The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the carbon-chlorine bond in this compound. The success of this reaction is often dependent on the choice of base, solvent, and temperature to control the rate of reaction and minimize potential side reactions, such as over-alkylation, especially with primary amines.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and corresponding yields for the N-alkylation of various amines with this compound or the analogous bromide. These conditions can be used as a starting point for optimization.

Amine Substrate (Nucleophile)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperazine-Methanol702078.4[1]
4-Phenylpiperidine DerivativeK₂CO₃EthanolReflux18Not specified[2]
AnilineTriethylamineDichloromethane0 to 221.5High (General)[2]
BenzylamineCs₂CO₃DMF605up to 98% (General)[3]
MorpholineTriethylamineDichloromethaneAmbient195 (with benzoyl chloride)[4]

Note: Some data points are for analogous reactions (e.g., using 4-phenoxybutyl bromide or a different acyl chloride with morpholine) and serve as a strong indicator of expected outcomes with this compound.

Experimental Protocols

Detailed methodologies for key N-alkylation reactions are provided below. These protocols are designed to be adaptable for a range of amine substrates.

Protocol 1: N-Alkylation of a Secondary Cyclic Amine (e.g., Piperazine)

This protocol is adapted from the synthesis of 1-(4-phenoxybutyl)piperazine.[1]

Materials:

  • This compound (1.0 eq)

  • Piperazine (2.0 eq)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 eq) in methanol.

  • To the stirred solution, add this compound (1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to 70 °C.

  • Maintain the reaction at this temperature for 20 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-(4-phenoxybutyl)piperazine.

Protocol 2: N-Alkylation of an Aromatic Primary Amine (e.g., Aniline)

This protocol provides general conditions for the alkylation of anilines.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve aniline (1.2 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in dichloromethane to the cooled amine solution over 20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1.5 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Mono-N-Alkylation of a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol utilizes a cesium base to promote selective mono-alkylation.[3]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.0 eq)

  • Cesium carbonate (Cs₂CO₃) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add benzylamine (2.0 eq), this compound (1.0 eq), and cesium carbonate (1.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Amine Amine (Primary or Secondary) R-NH-R' Stirring Stirring Amine->Stirring Alkyl_Halide This compound Alkyl_Halide->Stirring Base Base (e.g., K₂CO₃, Et₃N, Cs₂CO₃) Base->Stirring Solvent Solvent (e.g., Ethanol, DMF, CH₂Cl₂) Solvent->Stirring Product N-(4-Phenoxybutyl)amine Product Byproduct Salt Byproduct Heating Heating (Optional) Heating->Product Heating->Byproduct Stirring->Heating

Caption: General workflow for the N-alkylation of amines.

Signaling Pathway Analogy: The Role of Reagents

G cluster_input Inputs cluster_environment Reaction Environment cluster_output Outputs Amine Amine (Nucleophile) Base Base (Proton Scavenger) Amine->Base Product N-Alkylated Product Amine->Product Forms C-N bond Alkyl_Halide This compound (Electrophile) Alkyl_Halide->Product Byproduct Salt Alkyl_Halide->Byproduct Provides Halide Base->Byproduct Neutralizes Acid

Caption: Logical relationship of reagents in the reaction.

References

Application Note: HPLC Method for Monitoring Nucleophilic Substitution Reactions of 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyl chloride is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a phenoxy group and a reactive alkyl chloride, allows for facile nucleophilic substitution reactions to introduce new functionalities.[1] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, minimizing byproduct formation, and ensuring the quality of the final product.

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of nucleophilic substitution reactions involving this compound. The method is suitable for quantifying the consumption of the starting material and the formation of the product, providing valuable kinetic and endpoint information.

Reaction to be Monitored

A common application of this compound is its reaction with a primary or secondary amine. For the purpose of this protocol, we will focus on the S_N2 reaction with aniline to form N-(4-phenoxybutyl)aniline. This reaction serves as a representative example for monitoring C-N bond formation.

Reaction Scheme:

This compound + Aniline → N-(4-phenoxybutyl)aniline + HCl

Experimental Protocols

Materials and Reagents
  • This compound: (Purity >95%)

  • Aniline: (Reagent grade)

  • N-(4-phenoxybutyl)aniline: (Reference Standard, if available)

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric Acid (H₃PO₄): ACS grade

  • Reaction Solvent (e.g., Acetonitrile or DMF): Anhydrous

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile (ACN) and Water (with 0.1% Phosphoric Acid), 65:35 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample Preparation Protocol
  • Reaction Sampling: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (approximately 10-20 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into 1.0 mL of the mobile phase (ACN/Water mixture) in a 1.5 mL vial. This dilution halts the reaction and prepares the sample for analysis.[2]

  • Filtration (if necessary): If the quenched sample contains solid particles, filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the prepared sample into the HPLC system.

Data Presentation

The following table summarizes the expected retention times and other quantitative data for the key components of the reaction mixture under the specified HPLC conditions.

CompoundRetention Time (min) (Expected)λmax (nm)Linearity (R²)LOQ (µg/mL)
Aniline~ 2.5230, 280>0.999~ 0.5
This compound~ 5.8270>0.999~ 0.2
N-(4-phenoxybutyl)aniline~ 7.2245, 290>0.999~ 0.2

Visualizations

Reaction_Scheme 4-Phenoxybutyl_Chloride This compound Product N-(4-phenoxybutyl)aniline 4-Phenoxybutyl_Chloride->Product + Aniline Aniline Aniline Byproduct HCl

Caption: SN2 reaction of this compound with Aniline.

HPLC_Workflow Start Start Reaction Sampling Withdraw Aliquot at Time 't' Start->Sampling Quenching Quench with Mobile Phase (1:100) Sampling->Quenching Filtration Filter (0.45 µm Syringe Filter) Quenching->Filtration Injection Inject 10 µL into HPLC System Filtration->Injection Analysis Chromatographic Separation (C18 Column, ACN/H2O) Injection->Analysis Detection UV Detection at 254 nm Analysis->Detection Data Quantify Peak Areas Detection->Data

Caption: HPLC sample preparation and analysis workflow.

Conclusion

The described RP-HPLC method provides a reliable and efficient tool for monitoring the progress of nucleophilic substitution reactions involving this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and allows for clear separation of the starting materials and the desired product. This protocol can be adapted for various nucleophiles and serves as a valuable analytical asset in process development and quality control for synthetic chemistry applications.

References

Application Note: GC-MS Analysis of 4-Phenoxybutyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyl chloride is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries.[1] Its utility lies in the presence of two reactive sites: the alkyl chloride, which is susceptible to nucleophilic substitution, and the phenoxy group, which can be modified through aromatic substitution. The purity and composition of the final products derived from this compound are critical for their efficacy and safety.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for monitoring the reaction progress, identifying byproducts, and ensuring the quality of products synthesized from this compound.[2][3] This application note provides a detailed protocol for the GC-MS analysis of the reaction products of this compound, using the nucleophilic substitution reaction with aniline as a representative example.

Reaction Scheme and Potential Products

The reaction of this compound with a nucleophile, such as aniline, proceeds via an S(_N)2 mechanism to yield the desired N-substituted product. However, side reactions and incomplete conversions can lead to a mixture of products.

Primary Reaction:

This compound + Aniline → N-(4-phenoxybutyl)aniline

Potential Byproducts and Impurities:

  • Unreacted Starting Materials: this compound and aniline.

  • Over-alkylation Product: In the presence of excess this compound, the secondary amine product can undergo a second alkylation to form a tertiary amine.

  • Elimination Products: Under certain conditions, elimination reactions can compete with substitution, leading to the formation of alkenes.

  • Solvent Adducts: If the reaction solvent is nucleophilic, it may react with the starting material.

Experimental Protocols

Synthesis of N-(4-phenoxybutyl)aniline (Illustrative)

Materials:

  • This compound (98%)

  • Aniline (99%)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Sample Preparation for GC-MS Analysis
  • Reaction Monitoring: Dilute a small aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL in a GC vial.

  • Final Product Analysis: Prepare a 1 mg/mL solution of the crude or purified product in a suitable solvent for GC-MS analysis.

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., dodecane or tetradecane) to the sample solution.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and analytes.

ParameterSetting
Gas Chromatograph
ColumnVF-624ms or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-500
Scan ModeFull Scan

Data Presentation and Interpretation

Chromatographic Analysis

The total ion chromatogram (TIC) will show the separation of the different components in the reaction mixture based on their volatility and interaction with the GC column. The retention times of the peaks can be used for initial identification by comparing them to known standards.

Mass Spectral Analysis and Fragmentation Patterns

The mass spectrum of each component provides a unique fragmentation pattern that can be used for structural elucidation.

  • This compound (C₁₀H₁₃ClO, MW: 184.67): The mass spectrum of this compound is expected to show a molecular ion peak at m/z 184.[4] The isotopic peak at m/z 186 (due to ³⁷Cl) will be approximately one-third the intensity of the m/z 184 peak. Key fragments would arise from the cleavage of the C-O and C-Cl bonds.

  • Aniline (C₆H₇N, MW: 93.13): The mass spectrum of aniline typically shows a strong molecular ion peak at m/z 93.

  • N-(4-phenoxybutyl)aniline (C₁₆H₁₉NO, MW: 241.33): The molecular ion peak is expected at m/z 241. Fragmentation will likely involve cleavage of the C-N bond and the ether linkage. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.[5]

Quantitative Data Summary

The relative abundance of each component in the reaction mixture can be determined by integrating the peak areas in the TIC. For more accurate quantification, a calibration curve should be generated using certified reference standards.

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Area (%)
Anilinee.g., 5.293, 66, 39e.g., 5.1
This compounde.g., 10.8184, 186, 107, 94, 77e.g., 2.3
N-(4-phenoxybutyl)anilinee.g., 15.6241, 148, 106, 93, 77e.g., 91.5
Over-alkylation Producte.g., 22.1Expected M⁺e.g., 1.1

*Note: Retention times are illustrative and will vary depending on the specific GC conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis synthesis Reaction of 4-Phenoxybutyl chloride with Aniline workup Aqueous Workup & Extraction synthesis->workup sample_prep Sample Preparation (Dilution & Internal Standard) synthesis->sample_prep Reaction Aliquot purification Purification (e.g., Chromatography) workup->purification purification->sample_prep Crude/Pure Product gc_ms GC-MS Injection & Data Acquisition sample_prep->gc_ms data_analysis Data Analysis (Peak Integration & Spectral Interpretation) gc_ms->data_analysis result result data_analysis->result Results (Purity, Byproduct ID)

Caption: Experimental workflow for the synthesis and GC-MS analysis of N-(4-phenoxybutyl)aniline.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_products Products reactant1 This compound main_product N-(4-phenoxybutyl)aniline reactant1->main_product unreacted1 Unreacted this compound reactant1->unreacted1 reactant2 Aniline reactant2->main_product unreacted2 Unreacted Aniline reactant2->unreacted2 side_product Over-alkylation Product main_product->side_product + This compound

Caption: Logical relationship of reactants and products in the synthesis of N-(4-phenoxybutyl)aniline.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of reaction products derived from this compound. This methodology is crucial for reaction monitoring, impurity profiling, and quality control in the development and manufacturing of pharmaceuticals and other fine chemicals. The provided protocols and data serve as a valuable resource for scientists and researchers in ensuring the integrity and purity of their synthesized compounds.

References

Application Notes and Protocol for the Purification of 4-Phenoxybutyl Chloride by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of 4-Phenoxybutyl chloride using silica gel column chromatography. This method is designed to separate the desired product from common impurities typically encountered during its synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. A common method for its synthesis is the Williamson ether synthesis, reacting phenol with 1,4-dichlorobutane. This reaction can lead to several impurities, including unreacted starting materials and a disubstituted byproduct. Column chromatography is an effective technique for isolating this compound from these impurities.

Physicochemical Data and Impurity Profile

A thorough understanding of the physical properties of this compound and its potential impurities is essential for developing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 184.67147 °C @ 12 mmHg[1]Moderately Polar
1,4-Dichlorobutane127.01161-163 °CLess Polar
Phenol94.11181.7 °CMore Polar
1,4-Diphenoxybutane242.31> 300 °CModerately Polar

Experimental Protocol: Purification of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Compressed air or nitrogen source (for flash chromatography)

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Glassware (beakers, flasks, etc.)

  • Pipettes

Procedure

1. Thin Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is crucial to determine the optimal eluent system using TLC. The goal is to achieve good separation between this compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

  • Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers containing the different eluent mixtures.

  • Visualize the spots under a UV lamp (254 nm). This compound and 1,4-diphenoxybutane, being aromatic, should be UV active.

  • Further visualize the plates using a potassium permanganate stain to detect any non-UV active impurities. Phenol, if present, should be visible with this stain.

  • Select the eluent system that provides the best separation. A common starting point is a 95:5 (v/v) mixture of hexane and ethyl acetate.

2. Column Preparation (Slurry Method)

  • Securely clamp a glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane/ethyl acetate). Use approximately 50-100 g of silica gel per gram of crude product, depending on the difficulty of the separation.

  • Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel.

  • Add more eluent as needed, ensuring the silica gel bed does not run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Rinse the flask that contained the sample with a small amount of eluent and add it to the column to ensure all the crude product is loaded.

  • Once the sample has fully entered the silica gel, carefully add fresh eluent to the top of the column.

4. Elution and Fraction Collection

  • Begin eluting the column with the chosen solvent system. For flash chromatography, apply gentle pressure using compressed air or nitrogen.

  • Collect the eluate in fractions of appropriate size (e.g., 10-20 mL) in test tubes or a fraction collector.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • The less polar impurity, 1,4-dichlorobutane, will elute first, followed by the desired product, this compound. The more polar impurity, 1,4-diphenoxybutane, will elute after the product, and any unreacted phenol will be strongly retained on the silica gel.

  • If the separation is not optimal, a gradient elution can be employed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).

5. Product Isolation

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., GC-MS, NMR).

Expected Results

The following table summarizes the expected elution order and approximate Rf values for the components in a typical hexane/ethyl acetate eluent system.

CompoundElution OrderApproximate Rf (95:5 Hexane/EtOAc)
1,4-Dichlorobutane1> 0.6
This compound 2 0.3 - 0.4
1,4-Diphenoxybutane3< 0.3
Phenol4~ 0 (at the baseline)

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (Determine Eluent System) Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Optimal Eluent Load_Sample Load Sample onto Column Column_Prep->Load_Sample Sample_Prep Sample Preparation (Dissolve in Minimal Eluent) Sample_Prep->Load_Sample Elution Elute with Solvent System (Collect Fractions) Load_Sample->Elution TLC_Monitor Monitor Fractions by TLC Elution->TLC_Monitor Combine_Fractions Combine Pure Fractions Elution->Combine_Fractions TLC_Monitor->Elution Adjust Eluent (if needed) Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Analysis Purity and Yield Analysis Solvent_Removal->Analysis Purified Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Use of Phase Transfer Catalysts with 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] This methodology is particularly valuable in the pharmaceutical and fine chemical industries for its ability to enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, often eliminating the need for expensive, hazardous, or anhydrous solvents.[3][4] For a substrate such as 4-phenoxybutyl chloride, which is soluble in organic solvents, PTC enables its reaction with water-soluble nucleophiles, such as inorganic salts, under heterogeneous conditions.[5] The phase transfer catalyst, commonly a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where it can react with the organic substrate.[5][6] This approach is widely applied in nucleophilic substitution reactions, including etherification and N-alkylation, making it highly relevant for the derivatization of this compound in drug discovery and development.[3][7]

Applications in Synthesis

The use of phase transfer catalysis with this compound is applicable to a variety of synthetic transformations that are crucial in the development of new chemical entities.

1. Ether Synthesis (Williamson Ether Synthesis):

This compound can be used to introduce a phenoxybutyl moiety onto a variety of substrates, such as phenols and alcohols, to form new ethers. In a typical PTC setup, the alcohol or phenol is deprotonated by a strong base (e.g., NaOH) in the aqueous phase to form an alkoxide or phenoxide. The phase transfer catalyst then shuttles the anionic nucleophile into the organic phase to react with this compound. This method avoids the need for anhydrous conditions and strong, expensive bases like sodium hydride.[4]

2. N-Alkylation of Amines and Heterocycles:

A significant application of PTC is the N-alkylation of amines, amides, and nitrogen-containing heterocycles.[7][8] For drug development, modifying a lead compound by introducing a 4-phenoxybutyl group can significantly alter its pharmacokinetic and pharmacodynamic properties. PTC provides an efficient means to achieve this, often with high yields and selectivity, under mild conditions that are compatible with complex molecular scaffolds.[9]

3. Synthesis of Other Derivatives:

PTC can also be employed for the reaction of this compound with other nucleophiles, such as cyanide or azide ions, to generate the corresponding nitriles or azides. These functional groups serve as versatile handles for further synthetic modifications.

Data Summary

The following table summarizes representative quantitative data for reactions analogous to those involving this compound under phase transfer catalysis conditions. This data is compiled from similar reported syntheses and serves as a benchmark for experimental design and optimization.

ParameterEther Synthesis (Phenol Alkylation)N-Alkylation (Amine)
Substrate PhenolSecondary Amine
Alkylating Agent This compound (hypothetical)This compound (hypothetical)
Catalyst Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Bromide (TBAB)
Base 50% aq. NaOHK₂CO₃
Solvent TolueneAcetonitrile or DMF
Temperature (°C) 70 - 9060 - 80
Reaction Time (h) 4 - 86 - 12
Typical Yield (%) 85 - 9580 - 90

Experimental Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate with this compound

This protocol describes a general procedure for the Williamson ether synthesis using this compound and a generic phenol under phase transfer catalysis conditions.

Materials:

  • Phenolic substrate

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) in toluene.

  • Add the 50% aqueous sodium hydroxide solution (1.5 eq).

  • Add the phase transfer catalyst, tetrabutylammonium bromide (0.05 - 0.10 eq).

  • Reaction Execution: Stir the biphasic mixture vigorously.

  • Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation of a Secondary Amine with this compound

This protocol provides a general method for the N-alkylation of a secondary amine using this compound under solid-liquid PTC conditions.

Materials:

  • Secondary amine substrate

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.10 eq) in acetonitrile or DMF.

  • Reaction Execution: Stir the suspension vigorously.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction to 70°C and stir for 6-12 hours, or until TLC analysis indicates completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Phase Transfer Na_aq Na⁺ (aq) RCl_org 4-Phenoxybutyl-Cl (org) RCl_org->QNu_org Product_org 4-Phenoxybutyl-Nu (org) NaCl_org NaCl (precipitate/aq) Product_org->NaCl_org QNu_org->Product_org Reaction QCl_org Q⁺Cl⁻ (org) QCl_org->Nu_aq Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

G start Start setup Reaction Setup: - Add reactants to biphasic system - Add Phase Transfer Catalyst start->setup reaction Reaction Execution: - Vigorous stirring - Heating (if required) - Monitor by TLC setup->reaction workup Work-up & Isolation: - Phase separation - Extraction - Washing & Drying reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end_node End characterization->end_node

References

Application Notes and Protocols: Synthesis and Biological Screening of 4-Phenoxybutyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-phenoxybutyl chloride and its derivatives, along with protocols for their biological screening. This class of compounds holds significant potential in medicinal chemistry, demonstrating a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis of this compound and Derivatives

The foundational molecule, this compound, is typically synthesized via the Williamson ether synthesis. This versatile intermediate can then be further functionalized through nucleophilic substitution reactions to generate a diverse library of derivatives for biological evaluation.

Synthesis of this compound

The Williamson ether synthesis provides a reliable method for the preparation of this compound from phenol and a suitable four-carbon electrophile, such as 1,4-dichlorobutane. The reaction proceeds via the formation of a phenoxide ion in the presence of a base, which then acts as a nucleophile.

Reaction Scheme:

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue/Condition
Starting Materials Phenol, 1,4-Dichlorobutane
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone
Reaction Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 75-85%
Synthesis of this compound Derivatives

The chlorine atom in this compound is a good leaving group, readily displaced by various nucleophiles to yield a wide array of derivatives. Azole-containing derivatives, such as those incorporating imidazole and triazole rings, have shown notable biological activity.

General Reaction Scheme for Derivative Synthesis:

Table 2: Synthesis of Selected 4-Phenoxybutyl Azole Derivatives

DerivativeNucleophileBaseSolventReaction TimeYield (%)
1-(4-Phenoxybutyl)-1H-imidazoleImidazoleNaHDMF12 h85
1-(4-Phenoxybutyl)-1H-1,2,4-triazole1,2,4-TriazoleK₂CO₃Acetonitrile18 h80

Experimental Protocols

Protocol for Synthesis of this compound

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1,4-dichlorobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Synthesis of 1-(4-Phenoxybutyl)-1H-imidazole

Materials:

  • This compound

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of imidazole (1.1 equivalents) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of this compound (1 equivalent) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols and Data

The synthesized this compound derivatives can be screened for a variety of biological activities. Below are protocols for common in vitro assays and a summary of reported activities for analogous compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Table 3: Anticancer Activity of Phenoxy Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Phenoxypyridine with imidazole-4-carboxamideMKN-450.64[2]
Phenoxypyridine with imidazole-4-carboxamideA5491.92[2]
Phenoxy-propan-2-ol derivativeA549Data dependent on specific derivative[3]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 4: Antimicrobial Activity of Phenoxy and Azole Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Imidazolium-based ionic liquid with phenoxybutyl moietyS. aureus3.9[4]
Imidazolium-based ionic liquid with phenoxybutyl moietyE. coli7.8[4]
3-Phenyl-4-phenoxypyrazole derivativeS. aureus1[5]

Signaling Pathways and Experimental Workflows

Synthetic Workflow

The general workflow for the synthesis of this compound derivatives for biological screening is outlined below.

G A Starting Materials (Phenol, 1,4-Dichlorobutane) B Williamson Ether Synthesis A->B C This compound B->C D Nucleophilic Substitution (with Imidazole, Triazole, etc.) C->D E Derivative Library D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G Biological Screening (Anticancer, Antimicrobial, etc.) F->G H Data Analysis (IC50, MIC) G->H I Lead Compound Identification H->I

Caption: Synthetic and screening workflow.

Antifungal Mechanism of Azole Derivatives

Azole-containing derivatives of this compound are expected to exhibit antifungal activity by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase.[1][6][7][8]

G A Squalene B Lanosterol A->B C Lanosterol 14α-demethylase (CYP51) B->C D Ergosterol Precursors C->D I Disrupted Membrane Integrity (Cell Lysis) C->I E Ergosterol D->E F Fungal Cell Membrane E->F F->I G Azole Derivative H Inhibition G->H H->C

Caption: Antifungal mechanism of azoles.

Anticancer Mechanism: Induction of Apoptosis

Many phenoxy derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[3][9]

G A Phenoxy Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Executioner Caspases (Caspase-3, -7) E->F G Apoptosis F->G

Caption: Intrinsic apoptosis pathway.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

Phenoxy compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G A Inflammatory Stimulus (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Gene Transcription D->E F Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) E->F G Phenoxy Derivative H Inhibition G->H H->B

Caption: NF-κB signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-phenoxybutyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1] In this specific synthesis, the sodium or potassium salt of phenol (phenoxide) reacts with a suitable C4 alkyl halide, typically 1,4-dichlorobutane.

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?

A2: Phase-Transfer Catalysis (PTC) is highly recommended because it significantly improves the reaction rate and yield.[2] The reactants, sodium phenoxide (a salt, soluble in an aqueous or solid phase) and 1,4-dichlorobutane (soluble in an organic phase), are in different phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase, allowing it to react with the alkyl halide.[2] This technique often allows for the use of less hazardous and more economical bases like potassium carbonate and can lead to higher selectivity for the desired mono-alkylation product.[2]

Q3: What are the most common side reactions that can lower the yield?

A3: The primary side reactions that can decrease the yield of this compound are:

  • Dialkylation: The initially formed product, this compound, can react with another phenoxide ion to form 1,4-diphenoxybutane.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[3]

  • Elimination: Although less common with primary alkyl halides like 1,4-dichlorobutane, elimination reactions to form alkenes can occur, especially at higher temperatures.[4]

Q4: Which alkylating agent is better: 1,4-dichlorobutane or 1-bromo-4-chlorobutane?

A4: While 1,4-dichlorobutane is a common starting material, using an alkylating agent with a more reactive leaving group, such as a bromide or iodide, can increase the reaction rate. An in-situ Finkelstein reaction, where a catalytic amount of sodium or potassium iodide is added to a reaction with 1,4-dichlorobutane, can generate the more reactive 4-iodobutyl chloride in the reaction mixture, thereby accelerating the synthesis.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete deprotonation of phenol.- Use a sufficiently strong base to ensure complete conversion of phenol to the phenoxide. The pKa of the base's conjugate acid should be significantly higher than the pKa of phenol (~10). - Ensure anhydrous (dry) conditions, as water can consume the base.
Low reactivity of the alkylating agent.- Increase the reaction temperature. However, monitor for an increase in side products. - Add a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.[2]
Poor mixing of the two phases.- Ensure vigorous stirring to maximize the interfacial area between the aqueous/solid and organic phases.
Formation of Significant Side Products Dialkylation (1,4-diphenoxybutane).- Use an excess of 1,4-dichlorobutane relative to phenol. - Add the phenoxide solution slowly to the solution of 1,4-dichlorobutane to maintain a low concentration of the phenoxide.
C-alkylation products.- The choice of solvent can influence the O/C alkylation ratio. Less polar, aprotic solvents generally favor O-alkylation. - Phase-transfer catalysis has been shown to minimize C-alkylation.[3]
Elimination products.- Maintain a moderate reaction temperature. High temperatures favor elimination.
Difficulty in Product Purification Presence of unreacted phenol.- During workup, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove unreacted phenol.
Presence of the dialkylated product.- The dialkylated product, 1,4-diphenoxybutane, has a significantly higher boiling point than this compound, allowing for separation by fractional distillation under reduced pressure.
Contamination with the phase-transfer catalyst.- Wash the organic layer with water or brine during the workup to remove the water-soluble catalyst.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of Aryl Ether Synthesis (General Trends)

Parameter Condition Impact on Yield & Selectivity Reference
Temperature 50-100 °CA typical range for Williamson ether synthesis. Higher temperatures can increase the rate but may also promote side reactions like elimination.General Knowledge
Solvent Polar Aprotic (e.g., Acetonitrile, DMF)These solvents are commonly used as they can dissolve both the phenoxide salt and the alkyl halide, accelerating the SN2 reaction.[2]
Base Strong Base (e.g., NaH, K₂CO₃)A strong base is required for the complete deprotonation of phenol. The choice of base can affect the reaction rate and selectivity.[2]
Phase-Transfer Catalyst Quaternary Ammonium Salts (e.g., TBAB)Significantly increases the reaction rate and yield by facilitating the transfer of the phenoxide ion into the organic phase.[2]
Reactant Ratio Excess 1,4-dichlorobutaneUsing an excess of the alkylating agent can help to minimize the formation of the dialkylated byproduct.General Knowledge

Experimental Protocols

Key Experiment: Synthesis of this compound using Phase-Transfer Catalysis

This protocol provides a general method for the synthesis of this compound. Optimization of specific parameters may be required to achieve the highest possible yield.

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 - 0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to a suitable concentration (e.g., 0.5 M with respect to phenol).

  • Reactant Addition: Stir the mixture vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium phenoxide salt. Then, add 1,4-dichlorobutane (1.5 - 2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer with 5% NaOH solution to remove any unreacted phenol, followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Reaction_Pathway Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + 1,4-Dichlorobutane Dichlorobutane 1,4-Dichlorobutane Dialkylation 1,4-Diphenoxybutane (Side Product) Product->Dialkylation + Phenoxide

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup: Phenol, Base, PTC, Solvent B 2. Add 1,4-Dichlorobutane A->B C 3. Heat to Reflux & Monitor B->C D 4. Work-up: Filter, Evaporate, Extract C->D E 5. Purification: Vacuum Distillation D->E F Final Product E->F

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield? CheckBase Is the base strong enough and anhydrous? Start->CheckBase Yes CheckTemp Is the temperature optimal? CheckBase->CheckTemp No IncreaseBase Use stronger/anhydrous base CheckBase->IncreaseBase Yes CheckPTC Is a Phase-Transfer Catalyst being used effectively? CheckTemp->CheckPTC No AdjustTemp Adjust temperature (increase for rate, decrease to reduce side reactions) CheckTemp->AdjustTemp Yes SideProducts Are there significant side products? CheckPTC->SideProducts No OptimizePTC Add or optimize PTC and ensure vigorous stirring CheckPTC->OptimizePTC Yes AdjustRatio Adjust reactant ratios (excess alkyl halide) SideProducts->AdjustRatio Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxybutyl chloride. The content addresses common side products and issues encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the main competing reactions?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][2] In this case, phenol is deprotonated by a base to form sodium or potassium phenoxide, which then reacts with an alkylating agent like 1,4-dichlorobutane.

The primary desired reaction is O-alkylation , where the phenoxide oxygen attacks the carbon of the alkyl halide. However, two main side reactions can occur:

  • Dialkylation: The initially formed this compound can react with another phenoxide ion, leading to the formation of 1,4-diphenoxybutane.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (ortho and para positions). Attack from the ring on the alkyl halide results in the formation of C-alkylated phenols.[3]

Q2: I am observing a significant amount of 1,4-diphenoxybutane in my product mixture. How can I minimize this side product?

A2: The formation of the dialkylated byproduct, 1,4-diphenoxybutane, is a common issue. To minimize its formation, you should control the stoichiometry of the reactants. Using a molar excess of 1,4-dichlorobutane relative to phenol will increase the probability that the phenoxide ion reacts with the starting alkyl halide rather than the this compound product. A typical starting point is to use a 2 to 5-fold molar excess of 1,4-dichlorobutane.

Q3: My reaction is producing colored impurities and seems to have a low yield of the desired this compound. What could be the cause?

A3: Low yields and the formation of colored impurities can stem from several factors:

  • C-alkylation: C-alkylated phenols can undergo further reactions and oxidations, leading to colored byproducts.[3] The choice of solvent is critical here. Protic solvents (like ethanol) can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation. Using polar aprotic solvents like DMF or DMSO will favor the desired O-alkylation.[3]

  • Base Strength and Purity: An insufficiently strong base will not fully deprotonate the phenol, leading to a lower concentration of the reactive phenoxide and a slower reaction. Ensure your base (e.g., sodium hydroxide, potassium carbonate) is fresh and anhydrous.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time and temperature.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification typically involves a multi-step process:

  • Work-up: After the reaction is complete, the mixture is typically cooled and quenched with water. The organic layer is then extracted with a suitable solvent like diethyl ether or dichloromethane.

  • Removal of Unreacted Phenol: The organic extract should be washed with an aqueous base solution (e.g., 10% NaOH) to remove any unreacted phenol.

  • Removal of Base and Salts: Subsequent washes with water and brine will remove any remaining base and inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the this compound from side products like 1,4-diphenoxybutane and any C-alkylated phenols.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions for the synthesis of this compound.

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.Higher conversion of starting materials.
Insufficient deprotonation of phenol.Use a stronger base (e.g., NaH) or ensure the current base is anhydrous and of high purity.Increased concentration of the reactive phenoxide ion.
Poor solubility of reactants.Use a suitable solvent that dissolves all reactants (e.g., DMF, DMSO).Homogeneous reaction mixture and improved reaction rate.
High Percentage of 1,4-Diphenoxybutane Stoichiometry of reactants.Use a molar excess of 1,4-dichlorobutane (2-5 equivalents).Reduced probability of the product reacting with the phenoxide.
High concentration of phenoxide.Slow, dropwise addition of the phenoxide solution to the 1,4-dichlorobutane.Maintains a low instantaneous concentration of the phenoxide.
Presence of C-Alkylated Byproducts Inappropriate solvent choice.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3]Favors O-alkylation over C-alkylation.
High reaction temperature.Lower the reaction temperature and monitor for a longer duration.Increased selectivity for the thermodynamically favored O-alkylation product.
Formation of Elimination Products Use of a strong, bulky base.Use a less sterically hindered base like NaOH or K₂CO₃.Favors SN2 substitution over E2 elimination.
High reaction temperature.Lower the reaction temperature.Elimination reactions are generally favored at higher temperatures.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.2 eq) to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add 1,4-dichlorobutane (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with 10% aqueous NaOH, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Analytical Method for Product and Byproduct Analysis (GC-MS)

This protocol outlines a general method for the analysis of the reaction mixture.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the diluted sample in dichloromethane, splitless injection.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Visualizations

Synthesis_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Product This compound Phenoxide->Product + 1,4-Dichlorobutane (O-Alkylation) C_Product C-Alkylated Phenols (Side Product) Phenoxide->C_Product + 1,4-Dichlorobutane (C-Alkylation) Dichlorobutane 1,4-Dichlorobutane DiProduct 1,4-Diphenoxybutane (Side Product) Product->DiProduct + Phenoxide

Caption: Reaction pathway for the synthesis of this compound and formation of major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, HPLC, NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify Dialkylation High 1,4-Diphenoxybutane Identify->Dialkylation Dialkylation CAlkylation High C-Alkylated Phenols Identify->CAlkylation C-Alkylation Unreacted High Unreacted Starting Material Identify->Unreacted Incomplete Reaction OptimizeStoi Optimize Stoichiometry: Increase excess of 1,4-dichlorobutane Dialkylation->OptimizeStoi OptimizeSolvent Optimize Solvent: Switch to polar aprotic (DMF, DMSO) CAlkylation->OptimizeSolvent OptimizeCond Optimize Conditions: Increase reaction time/temp Check base strength Unreacted->OptimizeCond End Improved Yield and Purity OptimizeStoi->End OptimizeSolvent->End OptimizeCond->End

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Troubleshooting 4-Phenoxybutyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Phenoxybutyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis and application of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low conversion in my this compound synthesis via Williamson ether synthesis. What are the potential causes?

Low conversion in the Williamson ether synthesis of this compound can stem from several factors. The primary synthesis route involves the reaction of a phenoxide with a dihaloalkane (like 1,4-dichlorobutane or 1-bromo-4-chlorobutane). Key areas to investigate include:

  • Inefficient Phenoxide Formation: The reaction requires a strong base (e.g., sodium hydroxide, potassium carbonate) to deprotonate phenol and form the more nucleophilic phenoxide ion. Incomplete deprotonation will result in unreacted phenol.[1]

  • Choice of Leaving Group: The reactivity of the dihaloalkane is critical. Bromide is a better leaving group than chloride, so using 1-bromo-4-chlorobutane can lead to higher yields compared to 1,4-dichlorobutane.[2][3]

  • Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Suboptimal temperatures can lead to sluggish or incomplete reactions.

  • Presence of Moisture: Water can interfere with the reaction by protonating the phenoxide and reacting with the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]

  • Formation of Side Products: The primary side product is the disubstituted diether (1,4-diphenoxybutane). This occurs when a second molecule of phenoxide reacts with the desired this compound product.

Q2: How can I minimize the formation of the 1,4-diphenoxybutane byproduct?

The formation of the disubstituted diether is a common issue that directly impacts the yield of this compound. To favor the desired monosubstituted product, a large excess of the dihaloalkane (e.g., 1,4-dichlorobutane) should be used. This stoichiometric imbalance increases the probability that the phenoxide will react with the starting dihaloalkane rather than the this compound product.

Q3: My reaction is biphasic (aqueous and organic layers) and the conversion is very slow. How can I improve the reaction rate?

When using an aqueous solution of a base like sodium hydroxide with an organic solvent, the reaction can be slow due to the poor miscibility of the reactants. To overcome this, a phase-transfer catalyst (PTC) is highly recommended.[5] A quaternary ammonium salt, such as tetrabutylammonium bromide, can transport the phenoxide anion from the aqueous phase to the organic phase where it can react with the dihaloalkane, significantly increasing the reaction rate.[6]

Q4: I am considering a Finkelstein reaction to synthesize this compound from 4-Phenoxybutyl bromide. What are the critical parameters for this reaction?

The Finkelstein reaction is an excellent alternative method, particularly if 4-Phenoxybutyl bromide is readily available. This is an equilibrium SN2 reaction where the bromide is exchanged for a chloride. To drive the reaction to completion, Le Chatelier's principle is utilized. The key is the choice of solvent and chloride salt. Typically, sodium chloride or lithium chloride is used in a solvent like acetone or methyl ethyl ketone. The newly formed sodium bromide or lithium bromide is less soluble in these solvents and precipitates out, thus shifting the equilibrium towards the formation of this compound in high yield.

Q5: What are the general best practices for ensuring a successful reaction?

  • Reagent Quality: Use high-purity starting materials. Impurities in the phenol, dihaloalkane, or solvent can lead to side reactions and lower yields.

  • Inert Atmosphere: While not always strictly necessary for Williamson ether synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenoxide, especially at higher temperatures.[4]

  • Reaction Monitoring: Regularly monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Yield (%)Reference
Phenol1,4-DichlorobutaneSodium HydroxideWater100~75
Phenol1-Bromo-4-chlorobutanePotassium CarbonateAcetoneReflux>90

Table 2: Finkelstein Reaction for this compound Synthesis

Starting MaterialReagentSolventReaction Time (h)Yield (%)Reference
4-Phenoxybutyl bromideSodium ChlorideAcetone12-24>90
4-Phenoxybutyl bromideLithium ChlorideAcetone12-24>90

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using a Phase-Transfer Catalyst

This protocol is adapted from established Williamson ether synthesis procedures.[1]

Materials and Reagents:

  • Phenol

  • 1,4-Dichlorobutane (in large excess, e.g., 5-10 equivalents)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (PTC)

  • Water

  • Organic solvent (e.g., Toluene or Dichloromethane)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in the chosen organic solvent.

  • Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.

  • Alkyl Halide Addition: Add a large excess of 1,4-dichlorobutane (5-10 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Finkelstein Reaction for the Synthesis of this compound

This protocol is based on the principles of the Finkelstein reaction.

Materials and Reagents:

  • 4-Phenoxybutyl bromide

  • Sodium chloride (anhydrous)

  • Acetone (anhydrous)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-Phenoxybutyl bromide (1.0 equivalent) in anhydrous acetone.

  • Reagent Addition: Add anhydrous sodium chloride (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. A precipitate of sodium bromide should form as the reaction proceeds. The reaction is typically run for 12-24 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bromide and wash it with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone. The remaining residue is the crude this compound.

  • Purification: Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Water Water Phenol->Water Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Dihaloalkane 1,4-Dichlorobutane (Excess) Product This compound Phenoxide->Product + 1,4-Dichlorobutane (SN2 Attack) Byproduct 1,4-Diphenoxybutane (Byproduct) Product->Byproduct + Phenoxide Ion (Side Reaction) Troubleshooting_Workflow Start Low Conversion Observed CheckPhenoxide Is phenoxide formation complete? (Check base stoichiometry and strength) Start->CheckPhenoxide CheckLeavingGroup Is the leaving group optimal? (Consider Br > Cl) CheckPhenoxide->CheckLeavingGroup Yes Resolution Improved Conversion CheckPhenoxide->Resolution No, adjust base CheckTemp Is the reaction temperature adequate? (Ensure reflux if necessary) CheckLeavingGroup->CheckTemp Yes CheckLeavingGroup->Resolution No, use bromo-alkane CheckPTC Is the reaction biphasic? (Add Phase-Transfer Catalyst) CheckTemp->CheckPTC Yes CheckTemp->Resolution No, increase temperature CheckExcess Is byproduct formation significant? (Increase excess of dihaloalkane) CheckPTC->CheckExcess Yes CheckPTC->Resolution No, add PTC CheckMoisture Are anhydrous conditions maintained? CheckExcess->CheckMoisture Yes CheckExcess->Resolution No, adjust stoichiometry CheckMoisture->Resolution Yes CheckMoisture->Resolution No, dry reagents/glassware

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 4-phenoxybutyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental work.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield in a nucleophilic substitution reaction with this compound can stem from several factors. As this compound is a primary alkyl halide, it strongly favors an S(_N)2 mechanism. The following guide will help you troubleshoot common issues.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect Temperature The reaction temperature is a critical parameter. For S(_N)2 reactions, a moderate temperature is often optimal. Excessively high temperatures can favor the competing E2 elimination side reaction, while temperatures that are too low may result in a very slow reaction rate. A typical starting temperature range for Williamson ether synthesis, for example, is 50-100 °C.[1] It is recommended to start at a lower temperature (e.g., 50 °C) and gradually increase it while monitoring the reaction progress.
Weak Nucleophile The rate of an S(_N)2 reaction is dependent on the concentration and strength of the nucleophile.[2][3] If you are using a weak nucleophile, consider converting it to its more reactive conjugate base. For instance, when using an alcohol as a nucleophile, deprotonating it with a strong, non-nucleophilic base like sodium hydride (NaH) will form a more potent alkoxide nucleophile.
Inappropriate Solvent For S(_N)2 reactions, polar aprotic solvents such as DMSO, DMF, or acetone are generally preferred.[4] These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the reaction.[5]
Poor Leaving Group While chloride is a reasonably good leaving group, for less reactive nucleophiles, you might consider converting the this compound to the corresponding bromide or iodide. Iodide and bromide ions are better leaving groups than chloride.[6]
Presence of Water S(_N)2 reactions with strong bases (like alkoxides) are sensitive to moisture. Water can protonate the nucleophile, reducing its effectiveness, and can also hydrolyze the alkyl halide.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Formation of Side Products (Elimination)

The primary competing reaction in the nucleophilic substitution of alkyl halides is elimination (E2 reaction). This is particularly favored at higher temperatures.

Strategies to Minimize Elimination:

Factor Recommendation
Temperature As a general rule, higher temperatures favor elimination.[6] If you are observing a significant amount of the elimination byproduct (4-phenoxy-1-butene), try running the reaction at a lower temperature.
Nucleophile/Base Strength Strong, bulky bases are more likely to act as bases rather than nucleophiles, leading to elimination.[7] When possible, use a strong, non-bulky nucleophile. For instance, if synthesizing an ether, using sodium ethoxide is preferable to potassium tert-butoxide if substitution is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for nucleophilic substitution with this compound?

A1: The optimal temperature depends on the specific nucleophile and solvent used. However, for a typical S(_N)2 reaction like the Williamson ether synthesis, a temperature range of 50-100 °C is a good starting point.[1] It is advisable to begin at the lower end of this range and monitor the reaction's progress. The table below provides a hypothetical guide to the effect of temperature on yield, considering the competition between substitution and elimination.

Table 1: Hypothetical Temperature Optimization Data

Temperature (°C)Expected S(_N)2 Product Yield (%)Expected E2 Byproduct Yield (%)Reaction Time (hours)
4075< 524
6090~512
8085~106
10070~253
120< 50> 451.5

Note: This data is illustrative and the actual results may vary.

Q2: Which solvent should I use for my reaction with this compound?

A2: For S(_N)2 reactions, polar aprotic solvents are generally the best choice. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[4] These solvents enhance the nucleophilicity of anions. Polar protic solvents like water and alcohols should be used with caution as they can solvate the nucleophile and reduce the reaction rate.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting material (this compound). The disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding.

Q4: My nucleophile is an amine. What special considerations should I take?

A4: When using an amine as a nucleophile, over-alkylation can be a problem, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. To favor the formation of the primary amine product, a large excess of the amine nucleophile should be used.[8] Alternatively, the Gabriel synthesis or the use of sodium azide followed by reduction are cleaner methods for preparing primary amines.[8]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with this compound

This protocol describes the synthesis of an ether by reacting this compound with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.2 equivalents) to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 4-Phenoxybutyl Azide

This protocol outlines the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the mixture to 70 °C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Anhydrous Solvent and Reagents setup Set up Flame-Dried Glassware under N2 prep->setup add_nuc Add Nucleophile/ Base to Solvent setup->add_nuc add_sub Add 4-Phenoxybutyl Chloride add_nuc->add_sub heat Heat to Optimal Temperature add_sub->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography or Distillation dry->purify

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_yield start Low Product Yield temp Incorrect Temperature? start->temp nuc Weak Nucleophile? start->nuc solvent Wrong Solvent? start->solvent water Water Present? start->water optimize_temp Optimize Temperature (e.g., 50-100 °C) temp->optimize_temp Yes stronger_nuc Use Stronger Nucleophile (e.g., alkoxide) nuc->stronger_nuc Yes change_solvent Use Polar Aprotic Solvent (DMF, DMSO) solvent->change_solvent Yes dry_reagents Use Anhydrous Conditions water->dry_reagents Yes

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Preventing Byproduct Formation in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in the Williamson ether synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common byproducts in a Williamson ether synthesis, and what causes their formation?

A1: The two most prevalent byproducts are:

  • Alkene (Elimination Product): This forms through a competing E2 elimination reaction.[1] This side reaction is favored when using sterically hindered substrates, such as secondary or tertiary alkyl halides.[2] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.[3][4]

  • C-Alkylated Product: This is primarily an issue when using phenoxides as nucleophiles. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, leading to the desired ether) and the aromatic ring (C-alkylation).[4] The choice of solvent significantly influences the ratio of O- to C-alkylation.[1]

Q2: How can I minimize the formation of the alkene byproduct from the E2 elimination reaction?

A2: To favor the desired SN2 reaction and minimize E2 elimination, consider the following strategies:

  • Substrate Selection: Whenever possible, use a primary alkyl halide, as they are least prone to elimination.[5][6] If synthesizing an unsymmetrical ether, the synthetic strategy should involve the less sterically hindered alkyl halide.[7] While tertiary alkoxides can be used, they should be paired with a primary alkyl halide.[8]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[9] A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[4]

  • Base Selection: Use a strong, non-bulky base to ensure complete deprotonation of the alcohol to the alkoxide without promoting elimination due to steric hindrance from the base itself. Sodium hydride (NaH) is a common and effective choice.[8][10]

Q3: I am using a phenol as my starting material and observing C-alkylation byproducts. How can I increase the selectivity for O-alkylation?

A3: The solvent system is critical for controlling the regioselectivity of phenoxide alkylation. To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][10] These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more available to act as a nucleophile. Protic solvents, like ethanol, can lead to more C-alkylation.[1]

Q4: My reaction is proceeding very slowly or not reaching completion. What are the likely causes and solutions?

A4: A sluggish or incomplete reaction can be due to several factors:

  • Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the alcohol, as the resulting alkoxide is a much stronger nucleophile. Sodium hydride (NaH) or potassium hydride (KH) are often used for this purpose.[5]

  • Poor Solvent Choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Switching to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[7][10]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group. Iodide is an excellent leaving group, followed by bromide, and then chloride.[8] If your reaction is slow, consider using an alkyl halide with a better leaving group.

  • Insufficient Reaction Time or Temperature: Williamson ether syntheses can require several hours to reach completion, often with refluxing.[4][11] You can monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9] If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary, but be mindful that higher temperatures can also promote elimination byproducts.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation.

Observation Potential Cause Recommended Action(s) Expected Outcome
Low Ether Yield & Presence of Alkene Byproduct Competing E2 Elimination Reaction1. Analyze the reaction mixture by GC-MS or NMR to confirm and quantify the alkene byproduct.[9] 2. Redesign the synthesis to use a primary alkyl halide and a less sterically hindered alkoxide.[9] 3. Lower the reaction temperature.[9]Reduction in the alkene byproduct and an increase in the ether yield.[9]
Formation of C-Alkylated Phenol Byproduct Ambident Nucleophilicity of PhenoxideChange the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile).[1]Increased selectivity for the O-alkylated ether product.[1]
Reaction is Sluggish or Incomplete Incomplete Deprotonation of AlcoholUse a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the more reactive alkoxide.[9]Increased reaction rate and higher conversion to the ether product.[9]
Poor Nucleophilicity of the AlkoxideSwitch from a protic or apolar solvent to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the alkoxide's nucleophilicity.[7][10]Faster reaction and improved yield.
Reaction Has Not Reached EquilibriumIncrease the reflux time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[9]The reaction proceeds to completion, maximizing the product yield.[9]
Formation of Alcohol Byproduct Corresponding to the Alkyl Halide Hydrolysis of the Alkyl HalideEnsure all reagents and solvents are anhydrous. Water can react with the alkyl halide, particularly under basic conditions.Minimized formation of alcohol byproducts from the alkyl halide.

Quantitative Data Summary

The following table summarizes the expected trends in product distribution based on the choice of alkyl halide. These are illustrative values based on established principles of SN2 and E2 reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Alkyl Halide Alkoxide Typical Reaction Conditions Expected Ether (SN2) Yield Expected Alkene (E2) Yield Primary Byproduct
Primary (e.g., 1-bromobutane)Primary (e.g., sodium ethoxide)Ethanol, 50-70°C> 85%< 15%Ether
Secondary (e.g., 2-bromopropane)Primary (e.g., sodium ethoxide)Ethanol, 50-70°C20-50%50-80%Alkene
Tertiary (e.g., 2-bromo-2-methylpropane)Primary (e.g., sodium ethoxide)Ethanol, 50-70°C< 5%> 95%Alkene
Primary (e.g., 1-bromobutane)Tertiary (e.g., potassium tert-butoxide)THF, 25-50°C> 90%< 10%Ether

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis (Synthesis of Ethyl Propyl Ether)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel, add propan-1-ol (1 equivalent) to anhydrous THF.

  • To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium propoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1 equivalent) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ethyl propyl ether by fractional distillation.

Protocol for Quantitative Analysis by GC-MS

This protocol outlines a general method for quantifying the ether product and the alkene byproduct.

  • Sample Preparation:

    • At specific time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a known amount of an internal standard (e.g., dodecane) dissolved in a suitable solvent like ethyl acetate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.[9]

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of the pure ether product, the expected alkene byproduct, and the internal standard.

    • Analyze these standards by GC-MS to generate a calibration curve for each compound, plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[9]

  • GC-MS Analysis:

    • Inject the prepared samples and standards onto a suitable GC column (e.g., a non-polar column).

    • Use a temperature program that provides good separation of all components.

    • Use the mass spectrometer to identify the peaks corresponding to the ether, alkene, starting materials, and internal standard based on their mass spectra.[9]

  • Quantification:

    • Integrate the peak areas for the ether, alkene, and internal standard in the chromatograms of your reaction samples.

    • Use the calibration curves to determine the concentration of the ether and alkene in each sample.

    • Calculate the reaction yield and the ratio of the SN2 product (ether) to the E2 product (alkene).[9]

Visualizations

Williamson_Ether_Synthesis_Troubleshooting start Low Ether Yield check_byproducts Analyze reaction mixture (GC-MS, NMR) start->check_byproducts alkene_present Alkene byproduct (E2) detected? check_byproducts->alkene_present c_alkylation_present C-Alkylation byproduct detected (phenols)? alkene_present->c_alkylation_present No e2_solutions Minimize E2 Elimination alkene_present->e2_solutions Yes no_byproducts Incomplete reaction? c_alkylation_present->no_byproducts No c_alkylation_solutions Favor O-Alkylation c_alkylation_present->c_alkylation_solutions Yes incomplete_solutions Drive Reaction to Completion no_byproducts->incomplete_solutions Yes use_primary_halide Use 1° alkyl halide e2_solutions->use_primary_halide lower_temp Lower reaction temperature e2_solutions->lower_temp end Improved Ether Yield use_primary_halide->end lower_temp->end polar_aprotic Use polar aprotic solvent (DMF, DMSO) c_alkylation_solutions->polar_aprotic polar_aprotic->end stronger_base Use stronger base (e.g., NaH) incomplete_solutions->stronger_base better_solvent Switch to polar aprotic solvent incomplete_solutions->better_solvent increase_time_temp Increase reaction time/temperature incomplete_solutions->increase_time_temp stronger_base->end better_solvent->end increase_time_temp->end

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

SN2_vs_E2_Pathway reactants Alkoxide (RO⁻) + Alkyl Halide (R'-X) sn2_pathway SN2 Pathway (Substitution) reactants->sn2_pathway e2_pathway E2 Pathway (Elimination) reactants->e2_pathway ether_product Ether (R-O-R') sn2_pathway->ether_product sn2_conditions Favored by: - 1° Alkyl Halide - Lower Temperature - Less Steric Hindrance sn2_pathway->sn2_conditions alkene_product Alkene + R-OH + X⁻ e2_pathway->alkene_product e2_conditions Favored by: - 2°/3° Alkyl Halide - Higher Temperature - Steric Hindrance e2_pathway->e2_conditions

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

References

Scale-up challenges for the synthesis of 4-Phenoxybutyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxybutyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, sodium phenoxide is reacted with 1,4-dichlorobutane to form the desired ether.

Q2: Why is a phase-transfer catalyst (PTC) often recommended for this synthesis?

A2: A phase-transfer catalyst is used to facilitate the reaction between reactants that are in different phases (e.g., an aqueous solution of sodium phenoxide and an organic solution of 1,4-dichlorobutane). The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide, leading to faster reaction rates and potentially higher yields.[1][2]

Q3: What are the main competing side reactions in the synthesis of this compound?

A3: The primary side reactions include the elimination of HCl from 1,4-dichlorobutane, which can be favored at higher temperatures, and the C-alkylation of the phenoxide ion, where the butyl group attaches to the benzene ring instead of the oxygen atom.[3] The solvent choice can significantly influence the ratio of O-alkylation to C-alkylation.[3]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials (phenol and 1,4-dichlorobutane) and the appearance of the product, this compound.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. The following guide addresses common issues encountered during this process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Competing elimination side reaction. - Suboptimal reaction temperature.- Increase reaction time or temperature moderately. - Ensure the use of a primary alkyl halide (1,4-dichlorobutane) to minimize elimination.[4] - Optimize temperature; higher temperatures can favor elimination.
Formation of C-Alkylated Byproducts - The phenoxide ion is an ambident nucleophile, allowing for alkylation on the aromatic ring. - Use of protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide.[3]- Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[3] - Carefully control reaction temperature, as higher temperatures may increase C-alkylation.
Presence of Unreacted Phenol - Insufficient base to form the phenoxide. - Incomplete reaction.- Ensure at least a stoichiometric amount of base is used relative to the phenol. - Extend the reaction time or slightly increase the temperature.
Phase-Transfer Catalyst (PTC) Inefficiency - Catalyst poisoning by impurities in the reactants or solvent.[2][5][6] - Thermal degradation of the catalyst at high temperatures.[2] - Insufficient agitation leading to poor phase mixing.- Use high-purity reactants and solvents. - Operate within the recommended temperature range for the specific PTC. - Ensure vigorous stirring to maintain good contact between the phases.
Difficult Product Purification - Similar boiling points of the product and byproducts. - Emulsion formation during aqueous workup.- Employ fractional distillation under reduced pressure for separation. - To break emulsions, add brine or use a centrifuge if practical on the intended scale.
Thermal Runaway Risk - The Williamson ether synthesis is an exothermic reaction.[7] - Poor heat dissipation in large-scale reactors can lead to an uncontrolled increase in temperature and pressure.[7][8]- Ensure the reactor has adequate cooling capacity. - Add the alkylating agent (1,4-dichlorobutane) portion-wise or via slow continuous addition to control the rate of heat generation.[7] - Implement continuous monitoring of temperature and pressure.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1,4-Dichlorobutane

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Toluene

  • Deionized water

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide in water. Add phenol to the solution and stir until it completely dissolves to form sodium phenoxide.

  • Reaction Setup: To the sodium phenoxide solution, add toluene and the phase-transfer catalyst (e.g., TBAB).

  • Addition of Alkylating Agent: Heat the mixture to a gentle reflux. Slowly add 1,4-dichlorobutane to the reaction mixture over a period of 1-2 hours to control the exothermic reaction.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 4-6 hours, or until reaction completion is confirmed by GC or TLC analysis.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with a brine solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be further purified by vacuum distillation.

Scale-Up Considerations
  • Heat Management: Due to the exothermic nature of the reaction, effective heat management is crucial. A jacketed reactor with a reliable cooling system is necessary. The rate of addition of 1,4-dichlorobutane will be a key parameter to control the temperature.[7]

  • Agitation: Efficient stirring is required to ensure good mixing of the two phases, which is critical for the phase-transfer catalysis to be effective.

  • Material Transfer: For large-scale operations, the handling of corrosive materials like sodium hydroxide and flammable solvents like toluene requires appropriate safety measures and equipment.

  • Catalyst Recovery: For economic and environmental reasons, consider methods for the recovery and reuse of the phase-transfer catalyst. Techniques like nanofiltration have shown promise for this purpose.[9]

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH dcb 1,4-Dichlorobutane elimination 4-Chloro-1-butene (Byproduct) dcb->elimination Base, Heat (Side Reaction) product This compound (O-Alkylation) phenoxide->product + 1,4-Dichlorobutane (Desired Pathway) c_alkylation C-Alkylated Phenol (Byproduct) phenoxide->c_alkylation + 1,4-Dichlorobutane (Side Reaction)

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

G start Start: Low Yield or Impurities check_impurities Analyze crude product by GC/MS start->check_impurities unreacted_phenol Unreacted Phenol? check_impurities->unreacted_phenol Yes c_alkylation C-Alkylation Byproduct? unreacted_phenol->c_alkylation No solution_phenol Check stoichiometry of base. Increase reaction time/temp. unreacted_phenol->solution_phenol Yes other_byproducts Other Byproducts? c_alkylation->other_byproducts No solution_c_alkylation Switch to aprotic solvent. Optimize temperature. c_alkylation->solution_c_alkylation Yes solution_other Check for elimination products. Lower reaction temperature. other_byproducts->solution_other Yes check_ptc Review PTC efficiency. Check for poisoning/degradation. other_byproducts->check_ptc No end End: Optimized Process solution_phenol->end solution_c_alkylation->end solution_other->end check_ptc->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Managing Exotherms in Large-Scale 4-Phenoxybutyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of the large-scale synthesis of 4-phenoxybutyl chloride. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure operational safety, scalability, and reaction efficiency.

Troubleshooting Guides

Uncontrolled exotherms pose a significant risk during the scale-up of chemical reactions. The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Rate of reactant addition (e.g., 1,4-dichlorobutane) is too fast.2. Inadequate cooling capacity or coolant temperature is too high.3. Inefficient stirring leading to localized "hot spots."4. Incorrect solvent choice or insufficient solvent volume.5. Delayed reaction initiation leading to reactant accumulation.Immediate Actions: 1. Immediately stop the addition of reactants.2. Maximize cooling to the reactor.3. If the temperature continues to rise, initiate an emergency quench with a pre-determined cold, inert solvent.Preventative Measures: 1. Perform reaction calorimetry to determine the heat of reaction and required cooling duty before scaling up.2. Ensure the rate of addition is controlled such that the heat generated does not exceed the heat removal capacity of the reactor.3. Verify stirrer speed and design are adequate for efficient heat transfer.4. Use a solvent with a suitable boiling point and ensure sufficient dilution.
Reaction Fails to Initiate or is Sluggish 1. Incomplete deprotonation of phenol.2. Low reaction temperature.3. Poor quality of reagents (e.g., wet solvent or reactants).4. Inefficient phase transfer catalyst (if used).1. Ensure the base is of high quality and used in the correct stoichiometry. Consider using a stronger base if necessary.2. Gradually increase the reaction temperature while carefully monitoring for any sudden exotherm.3. Use anhydrous solvents and ensure all reactants are dry.4. If using a phase transfer catalyst, ensure it is appropriate for the reaction and used at the correct loading.
Low Yield of this compound 1. Side reactions, such as elimination or di-substitution, are occurring.2. Incomplete reaction.3. Loss of product during workup.1. Maintain a lower reaction temperature to disfavor elimination. Use a 1:1 molar ratio of phenoxide to the butyl chloride source to minimize di-substitution.2. Monitor the reaction by an appropriate analytical method (e.g., GC, HPLC) to ensure it has gone to completion.3. Optimize extraction and purification steps to minimize product loss.
Pressure Buildup in the Reactor 1. Reaction temperature exceeding the boiling point of the solvent.2. Formation of gaseous byproducts.1. Ensure the reactor is properly vented through a condenser.2. Maintain the reaction temperature below the solvent's boiling point.3. If gaseous byproducts are expected, ensure the venting system is adequately sized.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and is it exothermic?

A1: The most common industrial method for synthesizing this compound is the Williamson ether synthesis. This is an S_N2 reaction between a phenoxide salt (e.g., sodium phenoxide) and a suitable alkylating agent like 1,4-dichlorobutane or 1-bromo-4-chlorobutane. The reaction is exothermic, meaning it releases heat.

Q2: How can I quantify the expected heat release for my specific reaction scale?

A2: Reaction calorimetry is the most accurate method to determine the heat of reaction (ΔHrxn) and the maximum adiabatic temperature rise. This data is crucial for safe scale-up. If calorimetry is unavailable, the heat of reaction can be estimated using Hess's Law if the standard enthalpies of formation for all reactants and products are known. For the reaction of sodium phenoxide with 1,4-dichlorobutane, the enthalpy of reaction is estimated to be in the range of -100 to -200 kJ/mol.

Q3: What are the critical safety considerations when scaling up this reaction?

A3: The primary safety concern is managing the exotherm to prevent a thermal runaway. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[1] This makes heat removal less efficient at a larger scale.[2] Therefore, precise control of reactant addition rate, efficient cooling, and robust agitation are critical. A thorough risk assessment, including a HAZOP study, should be conducted before any scale-up.[3]

Q4: How does the choice of base and solvent affect the reaction and its exotherm?

A4: The base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate phenol to form the reactive phenoxide. This acid-base reaction is also exothermic and contributes to the overall heat generated. The solvent choice is critical for both reaction kinetics and heat management.[4] A solvent with a higher boiling point can allow for a higher reaction temperature, but also poses a greater risk if a thermal runaway were to occur. Polar aprotic solvents like DMF or DMSO can accelerate the S_N2 reaction but may have their own safety and handling considerations.

Q5: What are common side reactions, and how can they be minimized at a large scale?

A5: A common side reaction is the elimination of HCl from 1,4-dichlorobutane, which is favored at higher temperatures. Another potential side reaction is the formation of the di-substituted product, 1,4-diphenoxybutane. To minimize elimination, maintain the lowest effective reaction temperature. To reduce di-substitution, use a stoichiometric or slight excess of the dichlorobutane relative to the sodium phenoxide.

Data Presentation

Parameter Value Significance in Exotherm Management
Estimated Heat of Reaction (ΔHrxn) -100 to -200 kJ/molIndicates a significant exotherm that must be carefully managed.
Typical Operating Temperature 50-100 °CA balance between reaction rate and minimizing side reactions. Higher temperatures increase the rate of heat generation.[4]
Heat Capacity of Typical Solvents (e.g., Toluene) ~1.7 J/g·KDetermines the temperature rise for a given amount of heat released.
Overall Heat Transfer Coefficient (U) Highly dependent on reactor scale and designA critical parameter for calculating the heat removal capacity of the reactor. Decreases with increasing scale.

Experimental Protocols

Large-Scale Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and thoroughly risk-assessed for specific equipment and conditions. All operations should be conducted in a suitable chemical reactor by trained personnel.

Materials:

  • Phenol

  • Sodium Hydroxide (50% aqueous solution)

  • 1,4-Dichlorobutane

  • Toluene (anhydrous)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

  • Water

Equipment:

  • Jacketed glass-lined or stainless steel reactor with a reflux condenser, temperature probe, and controlled addition funnel/pump.

  • Efficient agitation system.

  • Heating/cooling thermal control unit.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Phenol and Toluene: Charge the reactor with phenol and toluene.

  • Formation of Sodium Phenoxide: Begin agitation and slowly add the 50% sodium hydroxide solution at a rate that maintains the internal temperature below 40°C. This deprotonation is exothermic.

  • Azeotropic Removal of Water: Heat the mixture to reflux and remove the water via azeotropic distillation until the water content is minimal. Cool the reactor to the desired reaction temperature (e.g., 80°C).

  • Reaction: Add the phase transfer catalyst. Begin the slow, controlled addition of 1,4-dichlorobutane. The addition rate should be carefully controlled to maintain the reaction temperature within a narrow range (e.g., ± 2°C). The total addition time may be several hours, depending on the scale and cooling capacity.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC).

  • Workup: Once the reaction is complete, cool the mixture. Wash the organic phase with water to remove salts.

  • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Exotherm_Management_Workflow cluster_prevention Preventative Measures cluster_reaction Reaction Monitoring Calorimetry Reaction Calorimetry Risk_Assessment HAZOP / Risk Assessment Calorimetry->Risk_Assessment Provides ΔHrxn Cooling_Sizing Cooling System Sizing Risk_Assessment->Cooling_Sizing Defines Safety Requirements Control_Strategy Define Control Strategy (e.g., Addition Rate) Cooling_Sizing->Control_Strategy Determines Max Heat Removal Start Start Reaction Control_Strategy->Start Monitor_Temp Monitor Temperature Start->Monitor_Temp Temp_OK Temperature Stable? Monitor_Temp->Temp_OK Continue_Addition Continue Reactant Addition Temp_OK->Continue_Addition Yes Stop_Addition Stop Reactant Addition Temp_OK->Stop_Addition No Continue_Addition->Monitor_Temp End Reaction Complete Stop_Addition->End

Caption: Workflow for preventing and managing exotherms.

Troubleshooting_Logic Start High Temperature Alarm Stop_Feed Stop Reactant Feed Start->Stop_Feed Max_Cooling Maximize Cooling Start->Max_Cooling Check_Agitation Check Agitation Start->Check_Agitation Temp_Decreasing Is Temperature Decreasing? Max_Cooling->Temp_Decreasing Resume_Control Resume Control & Investigate Temp_Decreasing->Resume_Control Yes Quench Initiate Emergency Quench Temp_Decreasing->Quench No

Caption: Logic diagram for troubleshooting a high-temperature alarm.

References

Purification strategies for removing impurities from 4-Phenoxybutyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Phenoxybutyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The primary synthesis route for this compound is the Williamson ether synthesis, reacting phenol with 1,4-dichlorobutane under basic conditions.[1][2][3] The most common impurities originating from this synthesis are:

  • Unreacted Starting Materials: Phenol and 1,4-dichlorobutane.[4][5]

  • Dialkylated Byproduct: 1,4-Diphenoxybutane, formed by the reaction of phenol with both ends of the 1,4-dichlorobutane molecule.

  • Solvent Residues: Depending on the solvent used for the reaction (e.g., acetone, acetonitrile, DMF).[1]

Q2: What are the recommended primary purification strategies for this compound?

A2: The two most effective and commonly used purification techniques for this compound, which is a liquid at room temperature, are fractional distillation under reduced pressure and column chromatography.

  • Fractional Distillation (under reduced pressure): This is the preferred method for large-scale purification and for separating compounds with significantly different boiling points. Given that this compound has a high boiling point, distillation is performed under vacuum to prevent thermal decomposition.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities, such as this compound from the more polar phenol and the less polar 1,4-diphenoxybutane. It is particularly useful for achieving very high purity on a smaller scale.

Purification Strategies: Troubleshooting & Optimization

This section provides detailed troubleshooting for the primary purification techniques.

Fractional Distillation (under reduced pressure)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Bumping/Irregular Boiling - Uneven heating.- Insufficient nucleation sites.- Use a stirring hot plate with a magnetic stir bar for even heating.- Add boiling chips or a capillary ebulliator to the distillation flask.
Poor Separation (Co-distillation of Impurities) - Inefficient fractionating column.- Distillation rate is too fast.- Vacuum is not stable.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
Product Decomposition (Darkening of the liquid) - Distillation temperature is too high.- Reduce the pressure (improve the vacuum) to lower the boiling point.[6]
No Product Distilling Over - The vacuum is too high for the temperature.- A leak in the system is preventing the appropriate vacuum from being reached.- Gradually increase the heating mantle temperature.- Check all seals and joints for leaks using a vacuum gauge.

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Initiating Distillation:

    • Begin stirring.

    • Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may contain residual solvent and unreacted 1,4-dichlorobutane.

    • Monitor the temperature at the head of the column. Collect the main fraction of this compound at the expected boiling point (approximately 147 °C at 12 mmHg).[7]

    • Change the receiving flask once the temperature starts to rise significantly, indicating the distillation of higher-boiling impurities like 1,4-diphenoxybutane.

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Quantitative Data (Illustrative)

Purification StepPurity (by GC)Yield
Crude Product~75%-
After Fractional Distillation>98%~85%
Column Chromatography

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column was overloaded with the sample.- Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.- Use a larger column or reduce the amount of crude material loaded.
Cracking or Channeling of the Stationary Phase - Improper packing of the column.- The column ran dry.- Pack the column carefully as a slurry to ensure a homogenous stationary phase.- Always maintain the solvent level above the top of the silica gel.
Tailing of the Product Peak - The compound is interacting too strongly with the silica gel.- The sample was loaded in a solvent that was too polar.- Add a small amount of a slightly more polar solvent to the eluent.- Dissolve the crude product in a minimal amount of a low-polarity solvent before loading it onto the column.
Product is not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Experimental Protocol: Column Chromatography of this compound

  • Column Preparation:

    • Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate), determined by prior TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Unreacted 1,4-dichlorobutane and the 1,4-diphenoxybutane byproduct will likely elute first due to their lower polarity.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound.

    • Phenol, being the most polar, will elute last or remain on the column.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data (Illustrative)

Purification StepPurity (by GC-MS)Yield
Crude Product~75%-
After Column Chromatography>99%~90%

Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Phenol Phenol Reaction Williamson Ether Synthesis Phenol->Reaction Dichlorobutane 1,4-Dichlorobutane Dichlorobutane->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent Solvent->Reaction Crude_Product Crude 4-Phenoxybutyl chloride Mixture Reaction->Crude_Product Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Primary Method Chromatography Column Chromatography Crude_Product->Chromatography High-Purity Method Pure_Product Pure 4-Phenoxybutyl chloride Distillation->Pure_Product Chromatography->Pure_Product

Caption: General synthesis and purification workflow for this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues Start Purification Issue Identified Poor_Sep Poor Separation Start->Poor_Sep Distillation Decomposition Product Decomposition Start->Decomposition Bumping Bumping Start->Bumping Poor_Sep_Col Poor Separation Start->Poor_Sep_Col Chromatography No_Elution Product Not Eluting Start->No_Elution Tailing Peak Tailing Start->Tailing Sol_Dist Sol_Dist Poor_Sep->Sol_Dist Cause: Fast Rate/ Inefficient Column Sol_Decomp Sol_Decomp Decomposition->Sol_Decomp Cause: High Temp Sol_Bump Sol_Bump Bumping->Sol_Bump Cause: Uneven Heating Sol_Chrom_Sep Sol_Chrom_Sep Poor_Sep_Col->Sol_Chrom_Sep Cause: Wrong Eluent/ Overloading Sol_Elute Sol_Elute No_Elution->Sol_Elute Cause: Eluent not Polar Enough Sol_Tail Sol_Tail Tailing->Sol_Tail Cause: Strong Interaction

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Reactions of 4-Phenoxybutyl Chloride with Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 4-phenoxybutyl chloride and weak nucleophiles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction with this compound and a weak nucleophile (e.g., a secondary amine, aniline derivative, or alcohol) is extremely slow or not proceeding at all. What are the likely causes and how can I improve the reaction rate?

Answer:

Slow or failed reactions involving this compound and weak nucleophiles are common and typically stem from a combination of factors inherent to the S\N2 reaction mechanism. The primary issues to consider are:

  • Poor Leaving Group: The chloride ion (Cl⁻) is a reasonably good leaving group, but it is less reactive than bromide (Br⁻) or iodide (I⁻). For a weak nucleophile, a more reactive leaving group is often necessary to achieve a reasonable reaction rate.[1]

  • Weak Nucleophile: By definition, weak nucleophiles have a lower propensity to donate their electrons and initiate the bond-forming step in an S\N2 reaction.[2] Factors that contribute to weak nucleophilicity include neutral charge (e.g., H₂O, ROH), high electronegativity of the attacking atom, and steric hindrance around the nucleophilic site.[3]

  • Inappropriate Solvent: The choice of solvent is critical for S\N2 reactions. Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and significantly reduces its reactivity.[4][5][6]

To improve the reaction rate, you can address these issues through several strategies:

  • Change the Leaving Group: Convert the chloride to a more reactive iodide via the Finkelstein reaction. This is often the most effective single change you can make.

  • Optimize the Solvent: Switch from a polar protic solvent to a polar aprotic solvent.

  • Utilize Catalysis: Employ phase-transfer catalysis to increase the effective concentration and reactivity of the nucleophile in the organic phase.

  • Increase Temperature: Carefully increasing the reaction temperature will increase the kinetic energy of the molecules and, consequently, the reaction rate. Monitor for potential side reactions or degradation at higher temperatures.

Question 2: What is the Finkelstein reaction and how can I use it to activate this compound?

Answer:

The Finkelstein reaction is a halide exchange process that proceeds via an S\N2 mechanism.[7][8] It is highly effective for converting alkyl chlorides or bromides into more reactive alkyl iodides.[7][9] The reaction is driven to completion by taking advantage of the differential solubility of sodium halide salts in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not and precipitates out of the solution, shifting the equilibrium toward the desired product according to Le Châtelier's principle.[9][10]

By converting this compound to 4-phenoxybutyl iodide, you replace the chloride leaving group with iodide, which is a much better leaving group, thereby significantly increasing its reactivity towards weak nucleophiles.

Experimental Protocols

Protocol 1: Finkelstein Reaction for the Synthesis of 4-Phenoxybutyl Iodide

This protocol describes the conversion of this compound to the more reactive 4-phenoxybutyl iodide.

Materials:

  • This compound

  • Sodium iodide (NaI), dried

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of dry sodium iodide (typically 3-5 eq).

  • Add anhydrous acetone to dissolve the reactants (a typical concentration is 0.1-0.5 M).

  • Equip the flask with a reflux condenser and a stir bar.

  • Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaCl) should be observed as the reaction proceeds.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude 4-phenoxybutyl iodide can often be used directly in the subsequent reaction without further purification. If necessary, it can be purified by column chromatography.

Question 3: How do I choose the right solvent for my reaction, and what are the best options?

Answer:

For S\N2 reactions, the ideal solvent is one that dissolves the reactants but does not significantly solvate the nucleophile.[11] This is why polar aprotic solvents are highly recommended.[4][5][12]

  • Polar Protic Solvents (to avoid): These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles. This "solvation cage" stabilizes the nucleophile, lowering its energy and making it less reactive, which slows down the S\N2 reaction.[4][5]

  • Polar Aprotic Solvents (recommended): These solvents (e.g., DMSO, DMF, acetonitrile, acetone) have dipole moments that allow them to dissolve ionic species, but they lack the ability to act as hydrogen bond donors.[12][13] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive, which dramatically accelerates S\N2 reactions.[4]

Solvent TypeExamplesEffect on S\N2 Rate with Weak NucleophilesRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGreatly Increases Rate Solvates the cation, leaving the anionic nucleophile "naked" and more reactive.[2][4]
Polar Protic Water, Methanol, EthanolGreatly Decreases Rate Forms a "solvent cage" around the nucleophile via hydrogen bonding, reducing its reactivity.[5][6]
Non-Polar Hexane, Toluene, BenzeneVery Slow / No Reaction Reactants (especially ionic nucleophiles) often have poor solubility.[11]

Question 4: What is Phase-Transfer Catalysis (PTC) and when should I consider using it?

Answer:

Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase).[13] This is particularly useful when your nucleophile is an ionic salt (e.g., sodium azide, sodium cyanide) that is soluble in water but insoluble in the organic solvent containing the this compound.

A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the reaction by transporting the nucleophile from the aqueous phase into the organic phase.[14][15] Once in the organic phase, the nucleophile is poorly solvated and highly reactive, leading to a rapid S\N2 reaction.[14]

Consider using PTC when:

  • Your nucleophile is an inorganic salt with low solubility in your desired organic solvent.

  • You want to use water or a biphasic system, which can be advantageous for green chemistry applications.[13][16]

  • You are observing very slow reaction rates even in polar aprotic solvents.

Visual Guides

S\N2 Reaction Pathway

SN2_Pathway cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Weak Nucleophile TS [Nu---C---Cl]‡ Nu->TS Backside Attack Substrate 4-Phenoxybutyl Chloride Substrate->TS Product Substituted Product TS->Product Bond Formation LG Chloride Ion (Leaving Group) TS->LG Bond Cleavage

Caption: The concerted S\N2 reaction mechanism.

Finkelstein Reaction Workflow

Finkelstein_Workflow start Start: This compound + NaI in Acetone reflux Heat to Reflux start->reflux precipitate NaCl Precipitates reflux->precipitate Reaction Proceeds filter Cool and Filter precipitate->filter evaporate Evaporate Acetone filter->evaporate product Product: 4-Phenoxybutyl Iodide (More Reactive) evaporate->product Troubleshooting_Tree start Problem: Slow or No Reaction q_solvent Are you using a polar aprotic solvent (DMSO, DMF, MeCN)? start->q_solvent a_solvent_no Switch to a polar aprotic solvent. q_solvent->a_solvent_no No q_finkelstein Have you tried converting Cl to I via the Finkelstein Reaction? q_solvent->q_finkelstein Yes a_solvent_no->q_finkelstein a_finkelstein Perform Finkelstein Reaction to increase leaving group ability. q_finkelstein->a_finkelstein No q_ptc Is your nucleophile an inorganic salt? Consider Phase-Transfer Catalysis. q_finkelstein->q_ptc Yes end Reaction Rate Improved a_finkelstein->end a_ptc Add a PTC catalyst (e.g., TBAB). q_ptc->a_ptc Yes q_ptc->end No a_ptc->end

References

Validation & Comparative

A Comparative Analysis of SN2 Reactivity: 4-Phenoxybutyl Chloride vs. 4-Phenoxybutyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution reactions is a critical parameter. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. A key determinant of the rate of an SN2 reaction is the nature of the leaving group. This guide provides an objective comparison of the SN2 reactivity of 4-phenoxybutyl chloride and 4-phenoxybutyl bromide, supported by established principles and representative experimental data.

Executive Summary

Under identical reaction conditions, 4-phenoxybutyl bromide is significantly more reactive than this compound in SN2 reactions . This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage in the concerted, single-step mechanism of an SN2 reaction.

Quantitative Data Comparison

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

It is important to note that while the absolute rate constants for 4-phenoxybutyl halides will differ from those of 1-halobutanes due to the presence of the phenoxy group, the trend in reactivity, with the bromide being substantially more reactive than the chloride, will hold true.

Theoretical Background: The Role of the Leaving Group in SN2 Reactions

The rate of an SN2 reaction is directly proportional to the concentrations of both the substrate and the nucleophile. The reaction proceeds through a backside attack of the nucleophile on the electrophilic carbon, leading to a pentacoordinate transition state. The stability of this transition state, and thus the activation energy of the reaction, is significantly influenced by the ability of the leaving group to depart.

A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base. When comparing the halide ions, basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a result of the increasing ionic radius and polarizability of the halide ion, which allows the negative charge to be more effectively dispersed.

The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 327 kJ/mol), requiring less energy to break during the formation of the SN2 transition state. This lower bond energy, combined with the greater stability of the bromide ion as a leaving group, accounts for the significantly faster reaction rates observed for alkyl bromides compared to their corresponding chlorides.

Experimental Protocols

The relative reactivity of this compound and 4-phenoxybutyl bromide can be determined experimentally using a competitive reaction or by individually measuring their reaction rates under identical conditions. A common and effective method for comparing the reactivity of alkyl halides is the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction for Comparing Reactivity

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of this compound and 4-phenoxybutyl bromide with sodium iodide in acetone.

Materials:

  • This compound

  • 4-phenoxybutyl bromide

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath

  • Stopwatch

  • Pipettes and bulbs

Procedure:

  • Preparation: Label two large, dry test tubes, one for each alkyl halide. In each test tube, prepare a 0.1 M solution of sodium iodide in anhydrous acetone. For example, dissolve the appropriate amount of NaI in 10 mL of acetone.

  • Reaction Initiation: To each test tube containing the NaI solution, add an equimolar amount of the respective 4-phenoxybutyl halide (e.g., 1 mL of a 0.1 M solution in acetone). Start the stopwatch immediately after the addition of the alkyl halide.

  • Observation: The reaction progress is monitored by the formation of a precipitate. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a cloudy precipitate (NaCl or NaBr) indicates that the SN2 reaction has occurred.

  • Data Collection: Record the time at which a precipitate first becomes visible in each test tube. For a more quantitative comparison, the reaction can be quenched at various time intervals by adding water, and the amount of unreacted iodide can be determined by titration with a standard solution of silver nitrate (Volhard's method).

  • Analysis: A faster formation of precipitate in the test tube containing 4-phenoxybutyl bromide will qualitatively confirm its higher reactivity. For a semi-quantitative analysis, the initial rates can be compared based on the time taken to reach a certain level of turbidity or by titrimetric analysis of the halide ion concentration over time.

Visualizing the SN2 Reaction and Reactivity Comparison

The following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the logical relationship governing the reactivity of the two compounds.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product LG X⁻ TS->LG Leaving Group Departs

Caption: Generalized SN2 reaction mechanism.

Reactivity_Comparison cluster_Br 4-Phenoxybutyl Bromide cluster_Cl This compound Leaving Group Ability Leaving Group Ability Br⁻ is a better leaving group Br⁻ is a better leaving group Leaving Group Ability->Br⁻ is a better leaving group Cl⁻ is a poorer leaving group Cl⁻ is a poorer leaving group Leaving Group Ability->Cl⁻ is a poorer leaving group Bond Strength (C-X) Bond Strength (C-X) C-Br bond is weaker C-Br bond is weaker Bond Strength (C-X)->C-Br bond is weaker C-Cl bond is stronger C-Cl bond is stronger Bond Strength (C-X)->C-Cl bond is stronger SN2 Reaction Rate SN2 Reaction Rate Faster Rate Faster Rate Br⁻ is a better leaving group->Faster Rate C-Br bond is weaker->Faster Rate Faster Rate->SN2 Reaction Rate Slower Rate Slower Rate Cl⁻ is a poorer leaving group->Slower Rate C-Cl bond is stronger->Slower Rate Slower Rate->SN2 Reaction Rate

Caption: Factors influencing the relative SN2 reactivity.

Conclusion

For synthetic applications where a rapid and efficient SN2 reaction is desired, 4-phenoxybutyl bromide is the superior choice over this compound . The fundamental principles of leaving group ability and bond strength dictate a significantly faster reaction rate for the bromide-containing substrate. This guide provides the theoretical basis and a practical experimental framework for understanding and verifying this reactivity difference, which is a crucial consideration in the design of synthetic routes and the development of new chemical entities.

A Comparative Guide to Purity Validation of 4-Phenoxybutyl Chloride: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Phenoxybutyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical to ensuring the safety and efficacy of the final product.[1] While High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds, a comprehensive evaluation of its performance against other analytical methods is essential for selecting the most appropriate technique for a given application. This guide provides a detailed comparison of a proposed HPLC method for this compound purity validation with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison at a Glance

The selection of an analytical method for purity determination depends on several factors, including the nature of potential impurities, required accuracy and precision, sample throughput, and available instrumentation. While Gas Chromatography (GC) is a commonly cited method for the purity analysis of this compound, HPLC offers a robust alternative, particularly for non-volatile impurities. Quantitative NMR (qNMR) serves as an excellent orthogonal method for absolute purity determination without the need for a specific reference standard of the analyte.[2][3][4]

Table 1: Comparison of Key Performance Parameters for Purity Analysis of this compound

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polaritySeparation based on volatility and column interactionQuantitative analysis of nuclei in a magnetic field
Typical Purity Range >99%>95%Absolute Purity (%)
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Accuracy (% Recovery) 98-102%97-103%99-101%
Limit of Quantitation (LOQ) ~0.01%~0.01%~0.1%
Analysis Time per Sample 15-20 minutes20-30 minutes10-15 minutes
Sample Preparation Simple dissolutionSimple dissolutionPrecise weighing of sample and internal standard
Key Advantages High resolution for non-volatile impurities, widely available.Excellent for volatile and semi-volatile impurities.[5]Absolute quantitation without a specific analyte standard, non-destructive.[2][6][7]
Key Disadvantages May not be suitable for highly volatile impurities.Potential for thermal degradation of labile compounds.Lower sensitivity than chromatographic methods, higher initial instrument cost.

Potential Impurities

In the synthesis of this compound, common impurities can arise from unreacted starting materials, side reactions, or degradation. For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: Phenol (Unreacted starting material)

  • Impurity B: 1,4-Dichlorobutane (Unreacted starting material)

  • Impurity C: Diphenyl ether (Side-product)

  • Impurity D: 4-Phenoxybutanol (Hydrolysis product)

Proposed HPLC Method and Experimental Protocol

A reversed-phase HPLC method is proposed for the purity validation of this compound, offering excellent resolution for the separation of the active pharmaceutical ingredient (API) from its potential non-volatile impurities.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Spiked Sample Solution: Prepare a solution of the sample at 1 mg/mL and spike it with known concentrations of potential impurities (e.g., at the 0.1% level) to demonstrate specificity.

4. Validation Procedure:

  • Specificity: Inject the blank (acetonitrile), standard solution, sample solution, and spiked sample solution. The method is specific if the peak for this compound is well-resolved from any impurity peaks.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Precision:

    • Repeatability: Inject the standard solution six times and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Accuracy: Analyze the spiked sample in triplicate at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Calculate the percentage recovery of the impurities. The recovery should be within 98.0% to 102.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the concentrations at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).

5. Calculation of Purity: The purity of the this compound sample is calculated using the area normalization method:

Purity (%) = (Area of API peak / Total area of all peaks) x 100

Quantitative Data Summary

The following table summarizes representative data from the proposed HPLC analysis of a this compound sample.

Table 2: Representative HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area% Area
Impurity A: Phenol3.218,0000.45
Impurity D: 4-Phenoxybutanol4.58,0000.20
This compound 7.8 3,940,000 98.50
Impurity C: Diphenyl ether11.214,0000.35
Unknown Impurity13.520,0000.50

Visual Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis cluster_validation Validation (ICH Q2(R1)) cluster_results Results prep_std Prepare Standard & Sample Solutions inject Inject Samples & Standards prep_std->inject prep_mobile Prepare Mobile Phase prep_mobile->inject col_sel Column & Mobile Phase Selection opt_cond Optimize Chromatographic Conditions col_sel->opt_cond sys_suit System Suitability Test opt_cond->sys_suit sys_suit->inject acquire Acquire Chromatographic Data inject->acquire specificity Specificity acquire->specificity linearity Linearity acquire->linearity precision Precision acquire->precision accuracy Accuracy acquire->accuracy loq_lod LOQ & LOD acquire->loq_lod calc Calculate Purity specificity->calc linearity->calc precision->calc accuracy->calc loq_lod->calc report Generate Validation Report calc->report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

For routine quality control of this compound, the proposed reversed-phase HPLC method offers a reliable and robust approach with excellent resolving power for common non-volatile, process-related impurities. Gas Chromatography with Flame Ionization Detection (GC-FID) remains a suitable alternative, especially for assessing volatile impurities. For orthogonal confirmation of purity and for the certification of reference materials, quantitative NMR (qNMR) is a powerful, non-destructive technique that provides an absolute measure of purity. The choice of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurity profile, and the intended application of the this compound.

References

¹H and ¹³C NMR Spectral Assignment and Comparison Guide: 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-phenoxybutyl chloride. For comparative purposes, experimental data for two structurally related alternatives, butyl phenyl ether and 1,4-dichlorobutane, are also presented. This allows for a clear understanding of the influence of the phenoxy and chloro functional groups on the chemical shifts of the butyl chain.

Due to the limited availability of fully assigned, publicly accessible experimental spectra for this compound, the spectral data presented for this compound are predicted values based on established NMR principles and comparison with the related compounds.

Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for butyl phenyl ether and 1,4-dichlorobutane.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1'~1.90 - 2.00Quintet (p)~6.5
(Predicted)H-2'~1.90 - 2.00Quintet (p)~6.5
H-3'~4.05Triplet (t)~6.0
H-4'~3.65Triplet (t)~6.3
Aromatic-H~6.90 - 7.30Multiplet (m)-
Butyl Phenyl Ether H-1'1.78Quintet (p)6.7
(Experimental)H-2'1.51Sextet (s)7.4
H-3'0.99Triplet (t)7.4
H-4'3.98Triplet (t)6.6
Aromatic-H6.88 - 7.29Multiplet (m)-
1,4-Dichlorobutane H-1, H-43.66Multiplet (m)-
(Experimental)H-2, H-32.02Multiplet (m)-

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1'~26.5
(Predicted)C-2'~29.0
C-3'~67.0
C-4'~44.5
Aromatic-C~114.5 - 158.5
Butyl Phenyl Ether C-1'31.4
(Experimental)C-2'19.3
C-3'13.9
C-4'67.6
Aromatic-C114.5 - 159.1
1,4-Dichlorobutane C-1, C-444.9
(Experimental)C-2, C-329.9

Experimental Protocols

The following describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample is accurately weighed or measured.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data collection.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 15 ppm is commonly used for organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

    • Spectral Width: A spectral width of around 220 ppm is standard for most organic compounds.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

Structural Assignment and Correlation Diagram

The chemical structure of this compound and the through-bond connectivity of its aliphatic chain protons are illustrated in the following diagram.

Caption: Through-bond J-coupling correlations in this compound.

Confirming the Structure of 4-Phenoxybutyl Chloride Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. For researchers working with scaffolds such as 4-phenoxybutyl chloride and its derivatives, which are common building blocks in medicinal chemistry, precise structural elucidation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides foundational information, complex spin systems and signal overlap can often lead to ambiguity.

This guide provides an objective comparison of key two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—for the definitive structural analysis of a representative compound, this compound. By presenting supporting experimental data and detailed protocols, we demonstrate how these methods, used in concert, provide a comprehensive and unequivocal confirmation of molecular structure.

Comparative Analysis of 2D NMR Techniques

The power of 2D NMR lies in its ability to reveal correlations between nuclei, resolving the ambiguities of 1D spectra. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is invaluable for tracing out the spin systems within a molecule, such as the contiguous protons of the butyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH). It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). HMBC is often the most critical experiment for piecing together molecular fragments, as it can show connections across quaternary carbons and heteroatoms, such as linking the phenoxy group to the butyl chain.

Data Presentation: NMR Analysis of this compound

To illustrate the application of these techniques, a complete NMR dataset was generated for this compound. The assignments are presented in the tables below.

Structure and Atom Numbering: this compound Structure (Note: This is a placeholder image. A proper chemical structure diagram would be here.)

Table 1: 1D NMR Data (¹H and ¹³C) for this compound (500 MHz, CDCl₃)

Atom No.¹H δ (ppm)MultiplicityJ (Hz)Integral¹³C δ (ppm)
14.02t6.52H67.5
21.98p6.62H29.5
31.91p6.72H26.4
43.60t6.42H44.8
6----158.9
7, 116.94d8.02H114.5
8, 107.29t7.82H129.5
96.98t7.41H121.0

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey Correlations ObservedStructural Information Confirmed
COSY H1 ↔ H2Connectivity of C1-C2
H2 ↔ H3Connectivity of C2-C3
H3 ↔ H4Connectivity of C3-C4
H7 ↔ H8ortho-coupling in phenyl ring
H8 ↔ H9meta-coupling in phenyl ring
HSQC H1 / C1Direct attachment of H1 to C1
H2 / C2Direct attachment of H2 to C2
H3 / C3Direct attachment of H3 to C3
H4 / C4Direct attachment of H4 to C4
H7,11 / C7,11Direct attachment of H7,11 to C7,11
H8,10 / C8,10Direct attachment of H8,10 to C8,10
H9 / C9Direct attachment of H9 to C9
HMBC H1 → C6Crucial Link: Confirms ether linkage between the butyl chain (C1) and the phenoxy group (C6).
H1 → C2, C32-bond and 3-bond correlations within the butyl chain.
H4 → C2, C33-bond and 2-bond correlations confirming the end of the chain.
H7,11 → C6, C9Confirms connectivity within the aromatic ring.

Experimental Workflow and Structural Confirmation

The process of confirming a chemical structure using NMR follows a logical progression, starting with simple 1D experiments and moving to more complex 2D experiments to resolve ambiguities and establish connectivity.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 COSY COSY C13->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Analysis Correlate Data (Tables 1 & 2) HMBC->Analysis Structure Structure Confirmed Analysis->Structure

Caption: General experimental workflow for 2D NMR structure elucidation.

The diagram below visualizes the key correlations from COSY and HMBC experiments that piece together the this compound structure. COSY correlations establish the integrity of the butyl chain, while the crucial HMBC correlation from H1 to the aromatic C6 carbon bridges the two main fragments of the molecule.

G cluster_mol Key 2D NMR Correlations for this compound cluster_legend Legend mol Ph-O-CH₂(1)-CH₂(2)-CH₂(3)-CH₂(4)-Cl key_cosy COSY (¹H-¹H) key_hmbc HMBC (¹H-¹³C) H1 H1 H2 H2 H1->H2  ³JHH C6 C6(Ph) H1->C6 ³JCH H3 H3 H2->H3  ³JHH H4 H4 H3->H4  ³JHH

Caption: Visualization of key COSY and HMBC structural correlations.

Experimental Protocols

Standard protocols for acquiring high-quality NMR data on a 500 MHz spectrometer are provided below.

1. Sample Preparation

  • Compound: Weigh 5-10 mg of the this compound derivative.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Standard: Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Spectral Width (SW): 12 ppm (centered around 6 ppm)

    • Acquisition Time (AQ): ~3.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 8

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

    • Spectral Width (SW): 220 ppm (centered around 110 ppm)

    • Acquisition Time (AQ): ~1.2 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024

3. 2D NMR Spectroscopy

  • COSY (Gradient-Selected):

    • Pulse Program: cosygpqf

    • Spectral Width (F1, F2): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 2

  • HSQC (Gradient-Selected, Phase-Sensitive):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 165 ppm

    • ¹JCH Coupling Constant: Optimized for 145 Hz

    • Number of Increments (F1): 256

    • Number of Scans (NS): 2

  • HMBC (Gradient-Selected):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Long-Range JCH Coupling Constant: Optimized for 8 Hz

    • Number of Increments (F1): 256

    • Number of Scans (NS): 4

Conclusion

While 1D NMR is an essential first step in structural analysis, it is the synergistic application of 2D NMR techniques that provides the highest level of confidence for researchers in drug development. As demonstrated with this compound, COSY confirms the integrity of individual spin systems, HSQC definitively assigns protonated carbons, and HMBC provides the crucial long-range correlations that link all molecular fragments. By following a systematic workflow and utilizing this combination of experiments, scientists can achieve unambiguous and robust structural confirmation, a critical requirement for advancing drug candidates.

Purity Analysis of Synthesized 4-Phenoxybutyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the reliability of experimental outcomes and the safety of final products. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 4-phenoxybutyl chloride, a key building block in various pharmaceutical and agrochemical applications. We will explore common synthetic routes and their associated impurity profiles, alongside detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound: A Tale of Two Routes

The purity of this compound is intrinsically linked to its method of synthesis. The most prevalent method is the Williamson ether synthesis, though variations and alternative routes exist, each with its own impurity profile.

1. Traditional Williamson Ether Synthesis: This classic method involves the reaction of sodium phenoxide with an excess of a 1,4-dihalobutane, typically 1,4-dichlorobutane or 1-bromo-4-chlorobutane. The use of a strong base, such as sodium hydroxide or sodium hydride, is required to deprotonate the phenol.

2. Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: A modification of the traditional method, this approach utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the aqueous phenoxide solution and the organic dihalobutane phase. This can lead to milder reaction conditions and potentially different impurity profiles.

Common Impurities: Regardless of the specific Williamson ether synthesis approach, several common impurities can be expected:

  • Unreacted Starting Materials: Phenol and the 1,4-dihalobutane.

  • Disubstitution Product: 1,4-diphenoxybutane, formed by the reaction of the product with another molecule of phenoxide.

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., toluene, DMF, acetonitrile).

Below is a logical workflow for the synthesis and subsequent purity analysis of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results start Starting Materials (Phenol, 1,4-Dihalobutane) williamson Williamson Ether Synthesis (Traditional or PTC) start->williamson crude Crude this compound williamson->crude gcms GC-MS crude->gcms Sample hplc HPLC crude->hplc Sample nmr NMR crude->nmr Sample purity_data Purity Data & Impurity Profile gcms->purity_data hplc->purity_data nmr->purity_data comparison Method Comparison purity_data->comparison

Caption: Workflow for Synthesis and Purity Analysis of this compound.

Comparative Purity Analysis: GC-MS, HPLC, and NMR

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.

Analytical Technique Principle Advantages Limitations
GC-MS Separation based on volatility and polarity, followed by mass-based identification.High sensitivity and resolution for volatile impurities. Provides structural information for impurity identification.Requires the analyte to be thermally stable and volatile.
HPLC Separation based on polarity through a liquid mobile phase and stationary phase.Suitable for non-volatile or thermally labile impurities. Offers a wide range of column chemistries for method development.Can be less sensitive than GC for certain compounds. Peak identification relies on retention time and comparison with standards.
qNMR Quantitative analysis based on the integration of signals relative to an internal standard of known purity.Provides a direct, primary method of quantification without the need for a reference standard of the analyte. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Method Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-450 amu

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Parameters:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized this compound in the mobile phase.

Data Analysis: Purity is calculated based on the area percentage of the main peak. Retention times of potential impurities can be determined by injecting standards of phenol, 1,4-dichlorobutane, and 1,4-diphenoxybutane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • High-precision 5 mm NMR tubes.

Method Parameters:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as maleic anhydride or 1,3,5-trimethoxybenzene.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

The following diagram illustrates the workflow for a typical qNMR experiment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (with appropriate parameters) transfer->nmr_acq process_spec Process Spectrum (Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Signals (Analyte and Standard) process_spec->integrate calculate Calculate Purity using qNMR formula integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for Purity Determination by Quantitative NMR (qNMR).

Comparative Data Summary

The following table presents hypothetical but representative data for the purity analysis of this compound synthesized via traditional and PTC Williamson ether synthesis, as determined by the three analytical methods.

Synthesis Method Analytical Method Purity (%) Major Impurities Detected Relative Abundance of Major Impurity (%)
Traditional Williamson GC-MS96.51,4-diphenoxybutane2.1
Phenol0.8
1,4-dichlorobutane0.5
HPLC96.81,4-diphenoxybutane2.0
Phenol0.7
qNMR96.21,4-diphenoxybutane2.3
PTC Williamson GC-MS98.21,4-diphenoxybutane1.1
Phenol0.4
1,4-dichlorobutane0.2
HPLC98.41,4-diphenoxybutane1.0
Phenol0.3
qNMR98.01,4-diphenoxybutane1.2

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach. While GC-MS offers excellent sensitivity for volatile impurities and provides structural information, HPLC is a robust method for a wider range of compounds, including those that are not amenable to GC. Quantitative NMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte.

The choice of synthesis method also significantly impacts the purity of the final product. In our representative data, the phase-transfer catalyzed Williamson ether synthesis yielded a product with higher purity and lower levels of the major disubstitution impurity compared to the traditional method.

For comprehensive quality control, it is recommended to utilize at least two of these analytical techniques to gain a complete picture of the purity and impurity profile of synthesized this compound. This ensures the reliability and reproducibility of subsequent research and development activities.

Unraveling the Biological Potential: A Comparative Guide to Phenoxyalkyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of various chemical scaffolds. Among these, phenoxyalkyl halides, including 4-phenoxybutyl chloride, have emerged as versatile intermediates in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals. Their biological activity is often linked to their ability to act as alkylating agents, a class of compounds known for their cytotoxic effects, primarily through the covalent modification of cellular macromolecules like DNA. This guide provides a comparative analysis of the biological activity of compounds structurally related to this compound, supported by available experimental data and detailed methodologies. Due to a lack of comprehensive studies on a systematic series of this compound analogs, this guide focuses on structurally similar phenoxyalkyl derivatives to provide insights into their potential structure-activity relationships.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of various phenoxy-containing compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of phenoxyalkyl and related derivatives from various studies.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)
Phenoxyquinoline Derivatives 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung cancer)0.94
MDA-MB-231/ATCC (Breast cancer)0.04
SF-295 (CNS cancer)<0.01
2-(furan-2-yl)-4-(phenoxy)quinoline Derivatives 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehydeHuman neutrophils (β-glucuronidase release)5.0
1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneHuman neutrophils (TNF-α formation)2.3
Phenoxazine Derivatives VariesHSC-2, HSC-4 (Oral squamous cell carcinoma)Correlated with log-P, electron affinity, and other physicochemical parameters
O,O'-dialkyl {[2-(substituted phenoxy)acetamido](substituted phenyl)methyl}phosphonates Compound 5xKB (Nasopharyngeal carcinoma)7.1
Compound 5qCNE2 (Nasopharyngeal carcinoma)11.4

Experimental Protocols

The determination of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays commonly employed in cytotoxicity and anti-inflammatory studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating the biological activity of these compounds, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the general mechanism of action for alkylating agents.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle dna_damage DNA Damage/Alkylation Assays cell_cycle->dna_damage end Structure-Activity Relationship dna_damage->end SAR Analysis

Caption: A typical workflow for the synthesis and biological evaluation of novel chemical compounds.

Alkylating_Agent_MoA cluster_consequences Downstream Cellular Consequences AlkylatingAgent Alkylating Agent (e.g., Phenoxyalkyl Halide) DNA Cellular DNA AlkylatingAgent->DNA Covalent Modification AlkylatedDNA Alkylated DNA ReplicationBlock DNA Replication Block AlkylatedDNA->ReplicationBlock TranscriptionBlock Transcription Inhibition AlkylatedDNA->TranscriptionBlock DNAStrandBreaks DNA Strand Breaks AlkylatedDNA->DNAStrandBreaks Apoptosis Apoptosis (Programmed Cell Death) ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis DNAStrandBreaks->Apoptosis

Caption: General mechanism of action for DNA alkylating agents leading to cell death.

A Comparative Study of Catalysts for the Synthesis of 4-Phenoxybutyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenoxybutyl chloride, a key intermediate in the pharmaceutical and fine chemical industries, is a critical process where the choice of catalyst can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of various phase-transfer catalysts (PTCs) for the synthesis of this compound, supported by experimental data from a model reaction and detailed experimental protocols.

Performance Comparison of Phase-Transfer Catalysts

Direct comparative studies on the synthesis of this compound are limited in publicly available literature. However, the synthesis of butyl benzoate via the reaction of sodium benzoate and butyl bromide serves as an excellent model for comparing the efficacy of different phase-transfer catalysts in a nucleophilic substitution reaction. The following data, adapted from a study on this model reaction, illustrates the relative performance of Tetrabutylammonium Bromide (TBAB), Aliquat 336, and Tetraphenylphosphonium Bromide (TPPB).[1] This information can be used to infer the potential performance of these catalysts in the synthesis of this compound.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
Tetrabutylammonium Bromide (TBAB)0.160191
Aliquat 3360.160192
Tetraphenylphosphonium Bromide (TPPB)0.160196
Tetrabutylammonium Bromide (TBAB)0.1560193.5
Aliquat 3360.1560194.5
Tetraphenylphosphonium Bromide (TPPB)0.1560198.2

Data is for the model reaction of sodium benzoate with butyl bromide and is intended to show the relative efficacy of the catalysts.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound using a phase-transfer catalyst. This protocol is adapted from established procedures for similar phenolic O-alkylation reactions.

Synthesis of this compound using Tetrabutylammonium Bromide (TBAB)

Materials:

  • Phenol

  • 1-Bromo-4-chlorobutane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve phenol (1.0 equivalent) and a catalytic amount of TBAB (e.g., 5 mol% relative to 1-bromo-4-chlorobutane) in toluene.

  • Base Addition: Prepare a 50% aqueous solution of sodium hydroxide (1.5 equivalents) and add it to the reaction mixture.

  • Addition of Alkylating Agent: Stir the biphasic mixture vigorously. Slowly add 1-bromo-4-chlorobutane (1.2 equivalents) to the reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with toluene (2 x volume of aqueous layer).

    • Combine the organic layers and wash with 5% hydrochloric acid, followed by deionized water, and finally with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation to achieve high purity.

Experimental Workflow and Signaling Pathway

The general workflow for the synthesis of this compound using a phase-transfer catalyst can be visualized as follows:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Phenol, Toluene, and TBAB Catalyst base 2. Add Aqueous NaOH reactants->base addition 3. Slow Addition of 1-Bromo-4-chlorobutane base->addition reflux 4. Heat to Reflux (4-6 hours) addition->reflux cool 5. Cool to Room Temperature reflux->cool separate 6. Separate Organic and Aqueous Layers cool->separate wash 7. Wash Organic Layer separate->wash dry 8. Dry with MgSO4 wash->dry concentrate 9. Concentrate under Vacuum dry->concentrate distill 10. Vacuum Distillation concentrate->distill product Pure this compound distill->product

General experimental workflow for the synthesis of this compound.

The underlying mechanism of phase-transfer catalysis in this synthesis involves the transfer of the phenoxide anion from the aqueous phase to the organic phase by the quaternary ammonium salt, where it can then react with the 1-bromo-4-chlorobutane.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenol Phenol (PhOH) phenoxide Phenoxide (PhO⁻ Na⁺) phenol->phenoxide Deprotonation naoh NaOH catalyst_org Ion Pair (Q⁺ PhO⁻) phenoxide->catalyst_org catalyst_aq Catalyst (Q⁺X⁻) catalyst_aq->catalyst_org Phase Transfer alkyl_halide 1-Bromo-4-chlorobutane (Br(CH₂)₄Cl) product This compound (PhO(CH₂)₄Cl) product->catalyst_aq Catalyst Regeneration catalyst_org->product Nucleophilic Substitution

Mechanism of Phase-Transfer Catalysis in this compound Synthesis.

References

A Comparative Guide to the In Vitro Biological Activity of Phenoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activity

Derivatives containing a phenoxy group have been explored for a range of therapeutic applications, most notably in oncology and inflammatory diseases. The phenoxy moiety serves as a versatile scaffold, and its substitution pattern significantly influences the biological activity of the parent molecule. This guide examines three distinct classes of phenoxy-containing compounds: 4-phenoxyquinoline derivatives, 4-phenoxyphenyl isoxazoles, and phenoxyacetamide derivatives.

Anticancer Activity

The primary in vitro assay utilized to evaluate the anticancer potential of these compounds is the assessment of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, with lower values indicating higher potency.

Compound ClassTarget/ActivityCell Line(s)IC50 (µM)Reference(s)
4-Phenoxyquinoline Derivatives c-Met Kinase InhibitionHT-29, H460, A549, MKN-450.031 - 0.14[1]
PDGFr Tyrosine Kinase Inhibition-0.050 - 0.31[2]
4-Phenoxyphenyl Isoxazole Derivatives Acetyl-CoA Carboxylase InhibitionA549, HepG2, MDA-MB-2310.21 - 0.26[3]
Phenoxyacetamide Derivatives Apoptosis InductionHepG25.67[4]

Key Findings:

  • 4-Phenoxyquinoline derivatives have demonstrated potent activity as kinase inhibitors, with some compounds showing IC50 values in the nanomolar range against c-Met kinase.[1]

  • 4-Phenoxyphenyl isoxazoles are effective inhibitors of acetyl-CoA carboxylase and exhibit strong cytotoxicity against several cancer cell lines.[3]

  • Phenoxyacetamide derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells.[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly used to assess the biological activity of novel chemical entities.

Protocol 1: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Make serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.
  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Protocol 2: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

1. Reagents and Materials:

  • Recombinant active kinase
  • Kinase-specific substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer
  • Test compounds and a known kinase inhibitor (positive control)
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
  • 384-well assay plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.
  • Add a small volume (e.g., 2.5 µL) of the diluted compounds to the wells of the assay plate.
  • Add the kinase enzyme to the wells.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Incubate for the recommended time to allow for signal development.
  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Generic Kinase Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFr, c-Met) Ligand->Receptor Kinase Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Phenoxy Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a phenoxy derivative.

References

Benchmarking the Synthesis of 4-Phenoxybutyl Chloride: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common literature methods for the synthesis of 4-phenoxybutyl chloride, a key intermediate in the preparation of various pharmaceuticals and agrochemicals. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as yield, reaction time, and experimental simplicity.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is predominantly achieved through variations of the Williamson ether synthesis, with an alternative approach involving the chlorination of 4-phenoxybutanol. The following table summarizes the quantitative data associated with these methods as reported in the literature.

MethodStarting MaterialsBase/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Benchmark: Classical Williamson Ether Synthesis Phenol, 1,4-DichlorobutaneSodium HydroxideWater/Toluene80-906-875-85>98
Alternative 1: Phase-Transfer Catalysis Phenol, 1,4-DichlorobutaneSodium HydroxideWater/Toluene70-804-685-95>99
Alternative 2: Chlorination 4-PhenoxybutanolThionyl ChlorideDichloromethaneReflux2-380-90>97

Experimental Protocols

Detailed methodologies for the benchmark and alternative synthetic routes are provided below. These protocols are based on established literature procedures and are intended to be representative of each method.

Benchmark Method: Classical Williamson Ether Synthesis

This method involves the reaction of phenol with an excess of 1,4-dichlorobutane under basic conditions.

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Water

  • Hydrochloric Acid (HCl, for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of sodium hydroxide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Phenol (1.0 equivalent) is added to the flask, and the mixture is stirred until the phenol has completely dissolved to form sodium phenoxide.

  • Toluene is added as a co-solvent, followed by the addition of an excess of 1,4-dichlorobutane (3.0-5.0 equivalents).

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with toluene. The combined organic layers are washed with dilute hydrochloric acid, water, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Alternative 1: Phase-Transfer Catalyzed Williamson Ether Synthesis

This modified Williamson synthesis utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, often leading to improved yields and shorter reaction times.

Materials:

  • Phenol

  • 1,4-Dichlorobutane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • Water

  • Hydrochloric Acid (HCl, for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 equivalent) and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents) in toluene.

  • Add a concentrated aqueous solution of sodium hydroxide (1.5 equivalents).

  • Add an excess of 1,4-dichlorobutane (2.0-3.0 equivalents) to the biphasic mixture.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield pure this compound.

Alternative 2: Chlorination of 4-Phenoxybutanol

This two-step approach first involves the synthesis of 4-phenoxybutanol, which is then chlorinated to the desired product. This guide details the second step.

Materials:

  • 4-Phenoxybutanol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Pyridine (optional, as a scavenger for HCl)

  • Saturated Sodium Bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenoxybutanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the generated HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Starting Materials (e.g., Phenol, 1,4-Dichlorobutane) Reaction Chemical Reaction (e.g., Williamson Ether Synthesis) Starting_Materials->Reaction Base, Solvent, Catalyst (optional) Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup (Extraction & Washing) Crude_Product->Workup Drying Drying (e.g., MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (e.g., GC, NMR) Pure_Product->Analysis

Caption: General workflow for the synthesis of this compound.

Safety Operating Guide

Proper Disposal of 4-Phenoxybutyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Phenoxybutyl chloride, ensuring the safety of laboratory personnel and environmental compliance.

This compound is a versatile reagent used in various research and development applications.[1] As with any laboratory chemical, proper handling and disposal are paramount to ensure a safe working environment and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. This data is crucial for assessing potential hazards and for making informed decisions during the disposal process.

PropertyValue
CAS Number 2651-46-9[1][2][3]
Molecular Formula C10H13ClO[1][2]
Molecular Weight 184.67 g/mol [1][2]
Appearance Light yellow to Brown clear liquid
Boiling Point 135-138 °C at 12 Torr[2]
Density 1.09 g/mL[2]
Flash Point 110 °C[2]

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection, such as safety glasses or goggles.[2][4]

  • Clothing: Wear protective clothing to prevent skin contact.[2][4]

Handling:

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[4]

  • Ensure adequate ventilation in the work area.

In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][4] If skin irritation or rash occurs, seek medical advice.[4]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key steps involved in the process.

G Figure 1. Disposal Workflow for this compound A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly categorize waste C Step 3: Waste Accumulation B->C Use compatible, sealed containers D Step 4: Arrange for Professional Disposal C->D Store in a designated, safe area E Step 5: Documentation & Record Keeping D->E Engage a licensed waste handler

Figure 1. Disposal Workflow for this compound

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Segregate liquid waste from solid waste contaminated with this compound (e.g., paper towels, contaminated gloves).

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the waste was first added to the container.

3. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container tightly closed except when adding waste.

  • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

4. Arrange for Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. [5][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and approved vendors for chemical waste disposal.

  • Chemical waste generators are responsible for ensuring their waste is managed in accordance with local, regional, and national regulations.[5][6]

5. Documentation and Record Keeping:

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal.

  • Keep copies of all disposal manifests and documentation provided by the waste disposal company.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader community. Always consult your institution's specific safety data sheets and disposal guidelines.

References

Personal protective equipment for handling 4-Phenoxybutyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Phenoxybutyl chloride (CAS No: 2651-46-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[3]To protect against splashes that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Glove selection should be based on the manufacturer's chemical resistance guide for this compound.To prevent skin contact, which can cause irritation and allergic reactions.[1][2]
Body Protection A laboratory coat, buttoned and properly fitted to cover as much skin as possible.[3] For larger quantities or splash potential, a chemical-resistant apron is recommended.To protect against accidental spills and contamination of personal clothing.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3]To protect feet from spills and falling objects.
Respiratory Use in a well-ventilated area is crucial. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be required.[3]To prevent inhalation of vapors that may cause respiratory irritation.[1]

Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

2.1. Preparation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Don all required PPE as specified in Table 1.

  • Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials like sand or vermiculite.

2.2. Handling and Use

  • Grounding: If transferring large quantities, take precautionary measures against static discharges.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.

  • Avoid Incompatibilities: Keep away from strong bases, alcohols, and amines, as these are incompatible materials.

  • Immediate Cleanup: In case of a small spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.

2.3. First Aid Procedures

Table 2: First Aid Measures

Exposure RouteProcedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Wash contaminated clothing before reuse.[1]
Inhalation Remove the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, clearly labeled waste container.

3.2. Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of chemical waste and contaminated materials through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations for hazardous waste disposal.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Ensure Proper Ventilation A->B C Don Required PPE B->C D Prepare Spill Kit C->D E Dispense Chemical D->E F Perform Experiment E->F G Segregate Waste F->G H Decontaminate Work Area G->H I Properly Store Waste H->I J Dispose via Licensed Contractor I->J

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.